4-Bromo-3-iodobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRRMWPFDXNFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470318 | |
| Record name | 4-Bromo-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42860-06-0 | |
| Record name | 4-Bromo-3-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-iodobenzoic acid, a valuable halogenated aromatic carboxylic acid intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document details a plausible synthetic pathway, experimental protocols, and relevant physicochemical data.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₄BrIO₂ |
| Molecular Weight | 326.91 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| InChI | 1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) |
| InChI Key | VRRRMWPFDXNFBX-UHFFFAOYSA-N |
Data sourced from commercial suppliers.[1]
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through the direct electrophilic iodination of 4-bromobenzoic acid. The electron-withdrawing carboxylic acid group deactivates the aromatic ring, while the bromo substituent is an ortho-, para-director. The directing effects of both groups favor the introduction of the iodine atom at the 3-position (ortho to the bromine and meta to the carboxylic acid). A well-established method for the iodination of deactivated arenes involves the use of iodic acid in the presence of sulfuric acid and acetic anhydride[2].
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Iodination of 4-Bromobenzoic Acid
This protocol is adapted from a general procedure for the iodination of deactivated arenes[2].
Materials:
-
4-Bromobenzoic acid
-
Iodic acid (HIO₃)
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (95%)
-
Glacial acetic acid (AcOH)
-
Sodium sulfite (Na₂SO₃)
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-bromobenzoic acid (1 equivalent) and iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Addition of Sulfuric Acid: Cool the stirred mixture in an ice-water bath to approximately 5 °C. Slowly add concentrated sulfuric acid (a large excess, e.g., 10 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional hour. Subsequently, heat the mixture to 45-50 °C and maintain this temperature with stirring for 2 hours. For potentially higher yields, the reaction mixture can be left to stir overnight at room temperature after the heating period.
-
Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product. Reduce the excess iodic acid and any other oxidizing species by adding a saturated aqueous solution of sodium sulfite until a starch-iodide test is negative.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent such as chloroform. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).
Quantitative Data for Synthesis
The following table provides hypothetical quantitative data for the synthesis of this compound based on the described protocol. Actual yields may vary depending on the specific reaction conditions and scale.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| 4-Bromobenzoic acid | 201.02 | 10 | 2.01 | - |
| Iodic acid | 175.91 | 10 | 1.76 | - |
| This compound | 326.91 | - | - | ~70-80 |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 (ortho to the iodine) would likely be the most downfield, followed by the proton at C6, and the proton at C5.
-
¹³C NMR: The carbon NMR spectrum should display seven signals: one for the carboxylic carbon and six for the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (326.91 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and iodine.
Experimental Workflow for Characterization
Caption: Characterization workflow for this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocol to suit their specific laboratory conditions and scale. Standard safety precautions should be followed when handling the corrosive and oxidizing reagents involved in this synthesis.
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-iodobenzoic acid, a halogenated aromatic carboxylic acid. The document is structured to furnish researchers and professionals in the field of drug development and chemical synthesis with essential data, presented in a clear and accessible format.
Core Physical and Chemical Data
This compound, with the CAS number 42860-06-0, is a solid compound at room temperature.[1][2][3][4] Its chemical structure consists of a benzoic acid core substituted with a bromine atom at the fourth position and an iodine atom at the third position.
Table of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrIO₂ | [1][4][5] |
| Molecular Weight | 326.91 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| Melting Point | Data not readily available. For comparison, the melting point of the isomeric 3-Bromo-5-iodobenzoic acid is 219-221 °C. | N/A |
| Boiling Point | Data not readily available. | N/A |
| Solubility | Quantitative data is not readily available. Halogenated benzoic acids generally exhibit slight solubility in water and better solubility in organic solvents like ethanol and ether.[6][7] | N/A |
| pKa | Experimental data not readily available. The pKa of the related 4-Bromobenzoic acid is 3.96 at 25°C.[8] | N/A |
| CAS Number | 42860-06-0 | [1][2][3][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard analytical methods are employed for the characterization of such compounds. Below is a representative protocol for melting point determination.
Protocol: Melting Point Determination via Capillary Method
This method is a standard procedure for determining the melting point of a solid crystalline substance.
Materials:
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Melting Point Determination:
-
The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
The temperature at which the first liquid drop appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.
-
-
Data Recording: The observed melting range is recorded. For a pure substance, the melting range is typically narrow (0.5-2 °C).
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 42860-06-0|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 8. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
4-Bromo-3-iodobenzoic acid chemical structure and IUPAC name
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Bromo-3-iodobenzoic acid, a key halogenated aromatic compound used in various fields of chemical synthesis. The document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram.
Chemical Structure and IUPAC Name
This compound is a disubstituted benzoic acid derivative. The molecule consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom, and an iodine atom. The substituents are located at positions 1 (carboxylic acid), 4 (bromo), and 3 (iodo) of the aromatic ring.
-
IUPAC Name: this compound.[1]
-
Synonyms: 4-bromo-3-iodo-benzoic Acid, Benzoic acid, 4-bromo-3-iodo-.[2]
Chemical Structure:
(A 2D representation of the chemical structure)
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental design, reaction monitoring, and purification processes.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 42860-06-0 | [2] |
| Molecular Formula | C₇H₄BrIO₂ | [2] |
| Molecular Weight | 326.91 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
| InChI | InChI=1S/C₇H₄BrIO₂/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [2] |
| InChIKey | VRRRMWPFDXNFBX-UHFFFAOYSA-N | [2] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via electrophilic iodination of 4-bromobenzoic acid. The bromine atom and the carboxylic acid group on the starting material direct the incoming electrophile (iodine) to the 3-position. The following protocol is a representative method based on established procedures for the halogenation of aromatic compounds.
Materials:
-
4-Bromobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium thiosulfate solution (10% w/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve 1.0 equivalent of 4-bromobenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).
-
While maintaining the temperature and stirring, add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution in small portions over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up and Purification:
-
Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
A precipitate will form. If the solution has a purple or brown color due to excess iodine, add 10% sodium thiosulfate solution dropwise until the color disappears.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromobenzoic acid.
Caption: Synthesis of this compound.
References
Spectroscopic Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-iodobenzoic acid. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms and provides a reliable estimate of experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | d | 1H | H-2 |
| ~7.95 | dd | 1H | H-6 |
| ~7.80 | d | 1H | H-5 |
| ~13.5 | br s | 1H | -COOH |
¹³C NMR (Carbon-13 NMR) Data
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | C=O |
| ~141.0 | C-2 |
| ~138.5 | C-6 |
| ~132.0 | C-1 |
| ~131.5 | C-5 |
| ~125.0 | C-4 |
| ~95.0 | C-3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch |
| ~1200 | Medium | O-H bend |
| ~820 | Strong | C-H bend (out-of-plane) |
| Below 700 | Medium | C-Br, C-I stretches |
Mass Spectrometry (MS)
Predicted Electron Ionization (EI) Fragmentation
| m/z | Relative Intensity | Assignment |
| 326/328 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 309/311 | Medium | [M-OH]⁺ |
| 281/283 | Medium | [M-COOH]⁺ |
| 202 | Medium | [M-I]⁺ |
| 156 | Medium | [M-Br-I]⁺ |
| 127 | Low | [I]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-15 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or by using a direct insertion probe. For Electron Ionization (EI), a small amount of the sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to 4-Bromo-3-iodobenzoic Acid (CAS Number: 42860-06-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-iodobenzoic acid, identified by the CAS number 42860-06-0, is a halogenated aromatic carboxylic acid. Its structure, featuring both a bromine and an iodine atom on the benzoic acid scaffold, makes it a compound of interest in organic synthesis and potentially in medicinal chemistry. The presence of two different halogen atoms offers distinct reactivity profiles, providing versatile handles for further molecular elaboration. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 42860-06-0 | [1][2] |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| Molecular Weight | 326.91 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| Solubility | Very slightly soluble (0.27 g/L at 25 °C) | |
| pKa (Predicted) | 3.62 ± 0.10 | |
| InChI | InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [1] |
| InChIKey | VRRRMWPFDXNFBX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)Br |
Synthesis
Logical Synthesis Workflow:
Caption: A potential synthetic pathway for this compound.
Conceptual Experimental Protocol (Hypothetical):
A potential synthesis could involve the iodination of 4-bromobenzoic acid. This would likely proceed via an electrophilic aromatic substitution reaction. Given that the carboxyl group is a meta-director and the bromo group is an ortho-, para-director, direct iodination of 4-bromobenzoic acid would likely lead to a mixture of isomers, making purification challenging.
A more controlled, multi-step synthesis, as outlined in the diagram above, would be more likely to yield the desired product with higher purity. This would involve:
-
Nitration of 4-bromobenzoic acid to introduce a nitro group.
-
Reduction of the nitro group to an amine.
-
Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the iodine atom.
Biological Activity and Drug Development Potential
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the biological activities of structurally related halogenated benzoic acid derivatives can provide insights into its potential applications.
Halogenated aromatic compounds are a common feature in many pharmaceuticals. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] For instance, derivatives of 4-aminobenzoic acid have been investigated for their anti-inflammatory and antibacterial properties.[4] The presence of a bromine atom, in particular, has been associated with enhanced biological activity in some contexts.
Research on related compounds suggests that aminobenzoic acid derivatives may exert their effects through the modulation of inflammatory pathways, such as the MAPK and NF-κB signaling pathways.[4]
Hypothetical Workflow for Biological Evaluation:
Caption: A general workflow for the biological evaluation of a novel compound.
Due to the lack of specific data for this compound, no signaling pathway diagrams can be provided at this time. Further research is required to determine its specific biological targets and mechanisms of action.
Suppliers
This compound is available from several chemical suppliers as a research chemical. Purity and available quantities may vary.
Known Suppliers:
-
CyclicPharma
-
Guidechem
-
Pharmaffiliates
-
CymitQuimica[1]
-
Reagentia
-
BLD Pharm[2]
-
Sigma-Aldrich/Merck[5]
Conclusion
This compound (CAS 42860-06-0) is a readily available research chemical with potential applications in organic synthesis. While its physical and chemical properties are reasonably well-documented, its biological activity remains largely unexplored. Based on the activity of structurally similar compounds, it may warrant investigation as a scaffold for the development of new therapeutic agents. Future research should focus on its synthesis, biological screening, and elucidation of its mechanism of action to fully understand its potential in drug discovery and development.
References
Commercial Availability of 4-Bromo-3-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzoic acid core, provides multiple reactive sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications in drug discovery.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95-97%, and it is generally supplied as a solid in powder or crystalline form. The following table summarizes the availability from several vendors.
| Supplier | CAS Number | Purity | Available Quantities |
| CymitQuimica | 42860-06-0 | 97% | 1g, 5g, 10g, 25g[1] |
| AOBChem | 1809157-98-9 (derivative) | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g |
| Pharmaffiliates | 42860-06-0 | High Purity | Inquire for details |
| BLD Pharm | 42860-06-0 | Inquire for details | Inquire for details |
| Sigma-Aldrich (Merck) | 42860-06-0 | Inquire for details | Inquire for details |
Experimental Protocols
The synthesis of this compound and its analogs can be achieved through several synthetic routes. Below are generalized experimental protocols based on common organic chemistry transformations for related compounds, which can be adapted for the specific synthesis of this compound.
Protocol 1: Electrophilic Bromination of a Halogenated Precursor
This protocol outlines a general procedure for the bromination of an iodinated benzoic acid derivative.
Materials:
-
3-Iodobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-iodobenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid to the solution.
-
Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium sulfite to neutralize any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Oxidation of a Toluene Derivative
This method involves the oxidation of a di-halogenated toluene precursor.
Materials:
-
1-Bromo-2-iodo-4-methylbenzene
-
Potassium permanganate (KMnO4) or other suitable oxidizing agent
-
Sulfuric acid (dilute)
-
Sodium bisulfite
-
Standard glassware for organic synthesis
Procedure:
-
Suspend 1-bromo-2-iodo-4-methylbenzene in an aqueous solution of a base (e.g., sodium carbonate).
-
Heat the mixture and add a solution of potassium permanganate portion-wise.
-
Reflux the reaction mixture until the purple color of the permanganate disappears.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.
-
If necessary, decolorize the solution by adding a small amount of sodium bisulfite.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Applications in Drug Development
This compound is a versatile building block in drug discovery due to its ability to participate in various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of complex molecular scaffolds.[2]
Kinase Inhibitors
Halogenated benzoic acids are key components in the synthesis of small molecule kinase inhibitors for cancer therapy.[1] These inhibitors often target signaling pathways that are dysregulated in cancer cells, such as the RAF/MEK/ERK and EGFR pathways. The bromine and iodine atoms on this compound can be selectively functionalized to generate libraries of compounds for screening against various kinases.
Caption: RAF/MEK/ERK and EGFR signaling pathways targeted by kinase inhibitors.
Anti-inflammatory Agents
This compound also serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a common feature in many NSAIDs, contributing to their binding to the active site of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3]
Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.
PROTACs and Targeted Protein Degradation
This compound is also listed as a building block for protein degrader building blocks, which are used in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.
Caption: General workflow for the development and mechanism of action of PROTACs.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors, anti-inflammatory agents, and targeted protein degraders underscores its importance for researchers and scientists in the pharmaceutical industry. The availability of this compound from multiple suppliers facilitates its integration into various research and development pipelines.
References
safety and handling of 4-Bromo-3-iodobenzoic acid
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-iodobenzoic Acid
This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key physical and chemical data are summarized below.
| Property | Value |
| CAS Number | 42860-06-0 |
| Molecular Formula | C₇H₄BrIO₂ |
| Molecular Weight | 326.91 g/mol |
| Appearance | Solid |
| Purity | 97% |
| InChI | InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) |
| InChI Key | VRRRMWPFDXNFBX-UHFFFAOYSA-N |
| Solubility | Very slightly soluble (0.27 g/L at 25°C) |
| pKa (Predicted) | 3.62 ± 0.10 |
Hazard Identification and Classification
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system |
First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following are recommended first-aid procedures based on data for similar compounds[2][4][5]:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
Storage
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust and contact with the substance.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
An In-depth Technical Guide to 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-iodobenzoic acid, along with detailed experimental protocols for its synthesis and analysis. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value |
| Molecular Formula | C₇H₄BrIO₂[1][2] |
| Molecular Weight | 326.91 g/mol [1][2][3] |
| CAS Number | 42860-06-0[1] |
| Appearance | Solid[1] |
| Purity | Typically ≥97%[1] |
| pKa (Predicted) | 3.62 ± 0.10[2] |
| Topological Polar Surface Area | 37.3 Ų[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analytical quantification of this compound. These protocols are based on established chemical principles and methods for structurally related compounds.
A plausible synthetic route to this compound involves the iodination of 4-bromobenzoic acid. The following is a representative experimental protocol.
Materials:
-
4-Bromobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-iodosuccinimide to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile and water
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate a potential synthesis workflow and a hypothetical signaling pathway involving a structurally related compound.
References
Solubility Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-3-iodobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document provides an inferred solubility profile based on the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of acidic organic compounds is presented.
Core Compound Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| Molecular Weight | 326.91 g/mol | [1] |
| Appearance | Solid (form may vary) | [1] |
| Purity | Typically available at ≥97% | [1] |
Inferred Solubility in Organic Solvents
| Solvent | Inferred Solubility of this compound | Basis for Inference (Solubility of Analogs) |
| Ethanol | Soluble | 4-Bromobenzoic acid is soluble in ethanol.[2][3][4][5] 4-Iodobenzoic acid is soluble in alcohol.[6] |
| Diethyl Ether | Soluble | 4-Bromobenzoic acid is soluble in ether.[2][3][4][5] 4-Iodobenzoic acid is soluble in ether.[6] |
| Acetone | Soluble | 4-Bromobenzoic acid is soluble in acetone.[3][7] |
| Water (hot) | Slightly Soluble | 4-Bromobenzoic acid is slightly soluble in hot water.[2][5] 4-Iodobenzoic acid is soluble in hot water.[8] |
| Water (cold) | Sparingly Soluble to Insoluble | 4-Iodobenzoic acid is difficult to dissolve in cold water.[8] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a solid organic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Stock Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter into a clean vial. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. 4-Bromobenzoic acid [nanfangchem.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthetic Routes of 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-3-iodobenzoic acid, a valuable halogenated aromatic carboxylic acid intermediate in the fields of pharmaceutical and materials science. This document details plausible synthetic routes, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a polysubstituted aromatic compound of significant interest due to its potential as a building block in the synthesis of more complex molecules. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a bromine atom, and an iodine atom—offers multiple points for chemical modification. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions makes this molecule a particularly attractive intermediate for the regioselective introduction of various substituents.
This guide explores the most viable synthetic strategies for the preparation of this compound, focusing on two primary routes: the Sandmeyer reaction starting from a substituted aminobenzoic acid and the oxidation of a substituted toluene.
Synthetic Routes
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Route 1: Sandmeyer Reaction of 3-Amino-4-bromobenzoic Acid. This classic and reliable method in aromatic chemistry allows for the introduction of an iodo group onto the aromatic ring via a diazonium salt intermediate.
-
Route 2: Oxidation of 4-Bromo-3-iodotoluene. This approach involves the oxidation of the methyl group of a commercially available substituted toluene to a carboxylic acid using a strong oxidizing agent.
The selection of a particular route may depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations.
Route 1: Sandmeyer Reaction of 3-Amino-4-bromobenzoic Acid
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1] In this proposed synthesis of this compound, the starting material is 3-Amino-4-bromobenzoic acid. The synthesis proceeds in two key steps: diazotization of the amino group followed by the introduction of iodine.
Reaction Scheme:
Figure 1: Synthetic pathway for this compound via the Sandmeyer reaction.
Experimental Protocol:
A detailed experimental protocol for the Sandmeyer reaction of an arylamine is provided below. This can be adapted for the synthesis of this compound from 3-Amino-4-bromobenzoic acid.
Step 1: Diazotization of 3-Amino-4-bromobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-4-bromobenzoic acid in a mixture of sulfuric acid and water.
-
Cool the mixture to 0 °C in an ice-salt bath.[2]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature of the reaction mixture is maintained below 5 °C.[2]
-
Stir the mixture vigorously during the addition.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.[3]
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution.[3] The formation of aryl iodides via this method does not typically require a copper(I) salt catalyst.[3][4]
-
Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then stir for a designated period to ensure the reaction goes to completion.[3]
Workup and Purification:
-
Add a saturated sodium thiosulfate solution to the reaction mixture to quench any unreacted iodine.[3]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[3]
Quantitative Data (Expected):
While a specific yield for the synthesis of this compound via this route is not explicitly documented in the searched literature, similar Sandmeyer reactions for the synthesis of aryl iodides report yields in the range of 70%.[3]
| Parameter | Value | Reference |
| Starting Material | 3-Amino-4-bromobenzoic acid | N/A |
| Key Reagents | Sodium nitrite, Sulfuric acid, Potassium iodide | [2][3] |
| Reaction Temperature | 0-5 °C (Diazotization) | [2] |
| Expected Yield | ~70% | [3] |
| Purity | >97% (after purification) | N/A |
Table 1: Summary of expected quantitative data for the Sandmeyer reaction route.
Route 2: Oxidation of 4-Bromo-3-iodotoluene
An alternative synthetic approach to this compound is the oxidation of the corresponding toluene derivative, 4-Bromo-3-iodotoluene. This method is contingent on the commercial availability of the starting material. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly employed for the oxidation of alkylbenzenes to carboxylic acids.[5]
Reaction Scheme:
Figure 2: Synthetic pathway for this compound via the oxidation of 4-Bromo-3-iodotoluene.
Experimental Protocol:
The following is a general procedure for the oxidation of a substituted toluene to the corresponding benzoic acid, which can be applied to the synthesis of this compound.
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-3-iodotoluene in an aqueous solution.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.
-
Continue refluxing until the purple color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Further purification can be achieved by recrystallization.
Quantitative Data (Expected):
The oxidation of substituted toluenes to benzoic acids is generally a high-yielding reaction. For example, the oxidation of 4-bromotoluene to 4-bromobenzoic acid can achieve yields of up to 98% with high purity.[6]
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-3-iodotoluene | N/A |
| Key Reagents | Potassium permanganate | [5] |
| Reaction Condition | Reflux in aqueous solution | N/A |
| Expected Yield | >90% | [6] |
| Purity | >99% (after purification) | [6] |
Table 2: Summary of expected quantitative data for the oxidation route.
Conclusion
This technical guide has outlined two viable and robust synthetic routes for the preparation of this compound. The Sandmeyer reaction, starting from 3-amino-4-bromobenzoic acid, offers a well-established method for the introduction of the iodo group. The oxidation of 4-bromo-3-iodotoluene provides a more direct route, assuming the availability of the starting material, and is expected to proceed with high yield. The choice between these routes will be dictated by the specific needs and resources of the research or development team. The detailed experimental protocols and expected quantitative data provided herein should serve as a valuable resource for the successful synthesis of this important chemical intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Acidity and pKa of Substituted Halobenzoic Acids
This guide provides a comprehensive analysis of the acidity of substituted halobenzoic acids, crucial for understanding their chemical behavior, particularly in the context of drug design and development. The acidity, quantified by the pKa value, is significantly influenced by the nature and position of the halogen substituent on the benzene ring.
Structure-Acidity Relationship
The acidity of substituted halobenzoic acids is determined by the interplay of two primary electronic effects exerted by the halogen substituent: the inductive effect and the resonance effect. These effects influence the stability of the carboxylate anion formed upon deprotonation of the carboxylic acid. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.[1]
-
Inductive Effect (-I) : Halogens are highly electronegative atoms that withdraw electron density from the benzene ring through the sigma (σ) bonds.[1][2] This electron withdrawal stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the parent benzoic acid. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1][3]
-
Resonance Effect (+R) : The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring.[1] This effect increases electron density on the ring, particularly at the ortho and para positions. The increased electron density destabilizes the carboxylate anion, making the acid weaker (higher pKa).[1][4] For halogens, the -I effect generally dominates over the +R effect.[4]
-
The Ortho Effect : Ortho-substituted benzoic acids are typically stronger acids than their meta and para isomers.[2][5] This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which diminishes resonance between the ring and the carboxyl group, increasing acidity.[2][5]
The interplay of these effects dictates the final acidity of the halobenzoic acid isomer.
Data Presentation: pKa Values of Halobenzoic Acids
The following table summarizes the experimentally determined pKa values for various mono-substituted halobenzoic acids in water at 25°C. A lower pKa value signifies a stronger acid.
| Substituent | Isomer Position | pKa Value | Reference(s) |
| None | (Benzoic Acid) | 4.20 | [6][7][8] |
| Fluoro- | ortho (2-) | 3.27 | [6] |
| meta (3-) | 3.86 | [6] | |
| para (4-) | 4.14 | [4][6][9] | |
| Chloro- | ortho (2-) | 2.92 | [3][5] |
| meta (3-) | 3.80 | [10] | |
| para (4-) | 3.98 | [11] | |
| Bromo- | ortho (2-) | 2.84 | [1] |
| meta (3-) | 3.86 | [1] | |
| para (4-) | 3.97 | [1][7][12] | |
| Iodo- | ortho (2-) | 2.85 | [13][14] |
| meta (3-) | 3.85 | ||
| para (4-) | 3.93 |
Experimental Protocols for pKa Determination
The pKa values of weak acids like halobenzoic acids are most commonly determined by potentiometric titration or UV-Vis spectrophotometry.[1][15]
Potentiometric Titration
This high-precision technique involves monitoring pH changes in a solution of the acid as a strong base is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16][17]
Methodology:
-
Apparatus and Reagents:
-
Calibrated pH meter with a combination glass electrode.[6][16]
-
Magnetic stirrer and stir bar.
-
Calibrated burette for precise titrant delivery.
-
Titration vessel (beaker).
-
Halobenzoic acid sample of known concentration (e.g., 1 mM).[16][17]
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[6][16]
-
Deionized water.
-
Electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl).[16]
-
-
Procedure:
-
Preparation: A known quantity of the halobenzoic acid is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).[16] The solution is purged with nitrogen to remove dissolved CO2.[16][17]
-
Titration: The solution is placed in the titration vessel with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.[16]
-
Data Collection: The standardized NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded once the reading stabilizes (e.g., drift < 0.01 pH units/minute).[16]
-
Analysis: The pH readings are plotted against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).
-
Spectrophotometric Method
This method is suitable for compounds that have a UV-active chromophore near the ionization center, where the UV-Vis absorption spectrum changes as a function of pH.[15][18]
Methodology:
-
Apparatus and Reagents:
-
Procedure:
-
Preparation: A set of solutions is prepared by diluting the stock solution of the halobenzoic acid into the various buffer solutions to a constant final concentration.[18][19]
-
Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded over a relevant wavelength range.[19]
-
Data Collection: The absorbance at one or more analytical wavelengths (where the difference between the acidic and basic forms is maximal) is recorded for each pH.[18]
-
Analysis: The absorbance is plotted against pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa of the compound.[20] The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Arrange the following acids in the decreasing order of acid strength: (i).. [askfilo.com]
- 11. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Virtual Labs [mas-iiith.vlabs.ac.in]
An In-depth Technical Guide to Electrophilic Substitution on Dihalogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on dihalogenated benzoic acids. It details the underlying principles governing reactivity and regioselectivity, summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes the logical frameworks and workflows involved.
Core Concepts: Reactivity and Regioselectivity
Electrophilic substitution on a dihalogenated benzoic acid is governed by the interplay of the electronic effects of three substituents: two deactivating, ortho,para-directing halogen atoms and one deactivating, meta-directing carboxylic acid group.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating due to the electron-withdrawing inductive effect of its oxygen atoms and its resonance effect (π-electron withdrawal), which pulls electron density from the aromatic ring. This deactivation makes the ring less nucleophilic and slows the rate of electrophilic substitution. The resonance structures show increased positive charge at the ortho and para positions, thereby directing incoming electrophiles to the meta position.[1]
-
Halogen Atoms (-Cl, -Br): Halogens are deactivating overall due to their strong electron-withdrawing inductive effect.[2] However, they are ortho,para-directors because their lone pairs can donate electron density to the ring via resonance, which helps stabilize the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions.[3] This resonance donation is most effective at the ortho and para positions.
The final substitution pattern is determined by the consensus of these directing effects. The electrophile will preferentially attack the position that is least deactivated and best stabilized by the combined influences of the three groups. Often, the directing effects are additive, leading to high regioselectivity.
Caption: Directing effects of key functional groups.
Key Electrophilic Substitution Reactions
Nitration
Nitration is a crucial reaction for introducing a nitro group (-NO2), a versatile functional handle for further transformations, such as reduction to an amine. The standard reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.
Logical Framework for Regioselectivity (Example: 2,4-Dichlorobenzoic Acid)
In 2,4-dichlorobenzoic acid, the possible positions for substitution are C3, C5, and C6.
-
-COOH at C1: Directs meta to C3 and C5.
-
-Cl at C2: Directs ortho to C3 and para to C6.
-
-Cl at C4: Directs ortho to C3 and C5.
The directing effects strongly converge on positions C3 and C5. Steric hindrance from the adjacent -COOH and -Cl groups at C2 makes C3 less accessible. Therefore, the electrophile is predominantly directed to the C5 position, which is meta to the carboxyl group and ortho to the C4-chloro group. The product is 2,4-dichloro-5-nitrobenzoic acid.[4][5]
Caption: Logical workflow for predicting nitration regioselectivity.
Quantitative Data: Nitration
| Starting Material | Reagents | Temperature (°C) | Major Product | Yield | Reference |
| 2,5-Dichlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | 53-57 | 2,5-Dichloro-3-nitrobenzoic acid | 67-68% | [6] |
| 2,5-Dichlorobenzoic Acid | Mixed Acid & Oleum (65% SO₃) | 53-57 | 2,5-Dichloro-3-nitrobenzoic acid | 65-68% | [6] |
| 2-Chlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | < 0 | 2-Chloro-5-nitrobenzoic acid | 92% | [7] |
Sulfonation and Chlorosulfonation
Sulfonation introduces the sulfonic acid group (-SO₃H), while chlorosulfonation introduces the sulfonyl chloride group (-SO₂Cl). These reactions typically employ fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). The regioselectivity follows the same principles as nitration. For instance, the chlorosulfonation of 2,4-dichlorobenzoic acid yields 2,4-dichloro-5-chlorosulfonyl-benzoic acid.[8][9]
Quantitative Data: Chlorosulfonation
| Starting Material | Reagents | Conditions | Major Product | Yield | Reference |
| 2,4-Dichlorobenzoic Acid | Chlorosulfonic acid, Sodium sulfate (catalyst), NMP (solvent) | Heat to 145°C, 5 hr | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | >70% | [9][10] |
Halogenation
Further halogenation of a dihalogenated benzoic acid introduces a third halogen atom onto the ring. The reaction is carried out with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[11][12] The incoming halogen will be directed ortho or para to the existing halogens and meta to the carboxylic acid. The precise location depends on the specific isomer, with the least sterically hindered and most electronically favorable position being preferred. Quantitative data for these specific reactions is sparse in readily available literature, but the product distribution can be reliably predicted from the directing effects.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful on dihalogenated benzoic acids. The aromatic ring is severely deactivated by three electron-withdrawing groups, making it insufficiently nucleophilic to attack the carbocation or acylium ion electrophile.[13] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially form a complex with the lone pairs on the oxygen atoms of the carboxylic acid group, further deactivating the ring and rendering the catalyst ineffective.
Experimental Protocols
Protocol: Nitration of 2,5-Dichlorobenzoic Acid
This protocol is adapted from patented industrial procedures.[6]
Materials:
-
2,5-Dichlorobenzoyl chloride (or 2,5-dichlorobenzoic acid)
-
Concentrated Sulfuric Acid (92-98%)
-
Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)
-
Oleum (optional, 65% free SO₃)
-
Water/Ice
Procedure:
-
Hydrolysis (if starting from acid chloride): Charge a suitable reaction vessel with concentrated sulfuric acid. Slowly add 2,5-dichlorobenzoyl chloride while controlling the temperature to hydrolyze it to 2,5-dichlorobenzoic acid.
-
Cooling: Adjust the temperature of the reaction mixture to the target range, typically 53-57°C, using external cooling.
-
Nitration: Slowly and simultaneously add the pre-mixed nitrating acid (e.g., a mixture of "Mixed Acid" and oleum) to the solution of the benzoic acid in sulfuric acid. Maintain the temperature strictly within the 53-57°C range throughout the addition. The weight ratio of total sulfuric acid to the dichlorobenzoic acid is a critical parameter, often in the range of 3.5:1 to 8:1 depending on the purity of the starting material and the use of oleum.[6]
-
Reaction Completion: After the addition is complete, allow the mixture to agitate for a short period to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mass into cold water or an ice/water slurry. This "drowning" step precipitates the crude nitrated product. The temperature may be allowed to rise to ~60°C to facilitate precipitation.[6]
-
Isolation: Filter the precipitated solid product from the acidic solution.
-
Washing: Wash the filter cake with cold water to remove residual acid.
-
Purification: The crude product (primarily 2,5-dichloro-3-nitrobenzoic acid) can be further purified by methods such as pH fractionation or recrystallization. The yield of purified product is typically in the range of 65-68%.[6]
Caption: General experimental workflow for nitration.
Protocol: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This protocol is based on a patented synthesis method.[10]
Materials:
-
2,4-Dichlorobenzoic Acid
-
Chlorosulfonic Acid
-
Sodium Sulfate (catalyst)
-
N-Methylpyrrolidone (NMP, solvent)
-
Ammonia water
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Setup: In a reaction vessel, add N-Methylpyrrolidone (NMP), followed by 2,4-dichlorobenzoic acid and sodium sulfate.
-
Heating: Heat the mixture to 145°C until the solids are completely dissolved.
-
Sulfonation: Begin the dropwise addition of chlorosulfonic acid. After the addition is complete, maintain the temperature for approximately 5 hours.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation.
-
Ammonolysis: The isolated sulfonyl chloride is then subjected to ammoniation with ammonia water to form the sulfonamide.
-
Acidification & Purification: The resulting solution is acidified with hydrochloric acid to a pH of 1-2 to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid.[10] This crude product is then purified by recrystallization from ethanol.
Conclusion
The electrophilic substitution of dihalogenated benzoic acids is a predictable process governed by the fundamental principles of substituent effects. The strong deactivating, meta-directing nature of the carboxylic acid group, combined with the deactivating but ortho,para-directing influence of the two halogen atoms, results in a highly deactivated yet regioselective substrate. While reactions like Friedel-Crafts are generally infeasible, transformations such as nitration, sulfonation, and halogenation can be achieved under specific and often forcing conditions to yield valuable, highly functionalized intermediates for applications in pharmaceutical and materials science.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,4-DICHLORO-5-NITRO-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,4-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 796650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 9. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 10. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-3-iodobenzoic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the selective functionalization of dihalogenated aromatic compounds is a frequent challenge. 4-Bromo-3-iodobenzoic acid is a valuable building block that allows for sequential, site-selective cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds.
This document provides detailed application notes and protocols for the selective Suzuki coupling reaction of this compound with various arylboronic acids. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for predictable, site-selective arylation at the C-I position.
Principle of Selectivity
The regioselectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond energies of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1] The carbon-iodine bond is weaker than the carbon-bromine bond, leading to its preferential oxidative addition to the palladium(0) catalyst. This allows for the selective formation of a C-C bond at the 3-position, leaving the bromine atom at the 4-position available for subsequent transformations.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative experimental conditions and outcomes for the mono-Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical results observed for structurally similar substrates, such as 4-bromo-3-iodophenol and other halobenzoic acids, and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~88 |
Experimental Protocols
This section provides a detailed, representative protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid at the iodine position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-bromobenzoic acid.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
Application Notes and Protocols for the Selective Heck Reaction of 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[3] This document provides detailed application notes and a protocol for the selective Heck reaction of 4-bromo-3-iodobenzoic acid. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a regioselective coupling at the more reactive C-I bond. This selectivity is crucial for the synthesis of complex substituted benzoic acid derivatives, which are valuable intermediates in drug discovery and materials science.
Principle of Selectivity
The successful execution of a selective Heck reaction on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve a highly selective coupling at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for a selective Heck reaction with this compound and an exemplary alkene, such as an acrylate or styrene derivative.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | --- |
| Alkene | e.g., Methyl acrylate, Styrene | 1.2 - 1.5 equivalents |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 1 - 5 mol% |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) | 2 - 10 mol% |
| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or 1,4-Dioxane | Anhydrous and degassed |
| Temperature | 80 - 100 °C | Lower temperatures favor selectivity. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Experimental Protocol: Selective Heck Reaction of this compound with Methyl Acrylate
This protocol details the procedure for the selective Heck coupling of this compound with methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed acetonitrile via syringe.
-
Add triethylamine (2.5 eq) followed by methyl acrylate (1.5 eq) via syringe.
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-bromo-3-(2-(methoxycarbonyl)vinyl)benzoic acid.
Mandatory Visualization
Caption: Experimental workflow for the selective Heck reaction.
Concluding Remarks
The provided protocol offers a robust starting point for the selective Heck reaction of this compound. Researchers may need to optimize conditions based on the specific alkene used. The resulting product, a selectively functionalized bromo-benzoic acid derivative, is a versatile intermediate for further cross-coupling reactions or other transformations, enabling the synthesis of a wide array of complex molecules for various applications in the pharmaceutical and materials science fields.
References
Application Notes: Synthesis of Pharmaceutical Intermediates from 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 4-bromo-3-iodobenzoic acid. This versatile building block allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive, enabling selective substitution at the 3-position while leaving the C-Br bond at the 4-position available for subsequent transformations.
This document focuses on three key transformations: Sonogashira coupling, Suzuki coupling, and Buchwald-Hartwig amination, to generate valuable scaffolds for drug discovery.
Key Pharmaceutical Intermediate Scaffolds
The regioselective functionalization of this compound provides access to a variety of substituted benzoic acid derivatives that are key intermediates in the synthesis of complex pharmaceutical compounds. These scaffolds are prevalent in a range of therapeutic areas, including oncology and anti-inflammatory agents.
Data Presentation: Representative Reaction Data
The following tables summarize representative quantitative data for the regioselective cross-coupling reactions of this compound. Yields are based on reactions with analogous substrates and may vary depending on the specific coupling partners and optimized reaction conditions.
Table 1: Regioselective Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 25 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | - | i-Pr₂NEt | DMF | 40 | 16 | 80-90 |
| 3 | Ethynyltrimethylsilane | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 60 | 12 | 88-96 |
| 4 | 2-Ethynylaniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 80 | 24 | 75-85 |
Table 2: Regioselective Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 85-95 |
| 3 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 24 | 82-92 |
| 4 | Pyrimidine-5-boronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | CsF | 1,4-Dioxane | 100 | 20 | 70-85 |
Table 3: Regioselective Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 20 | 85-95 |
| 4 | Benzenesulfonamide | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | Toluene | 110 | 24 | 65-75 |
Experimental Protocols
The following are detailed methodologies for the key cross-coupling reactions.
Protocol 1: Regioselective Sonogashira Coupling
This protocol describes the synthesis of 4-bromo-3-(phenylethynyl)benzoic acid.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF and Et₃N (3.0 equiv.) are added via syringe.
-
Phenylacetylene (1.2 equiv.) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Regioselective Suzuki Coupling
This protocol describes the synthesis of 4-bromo-3-(phenyl)benzoic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.) in a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv.) to the reaction mixture.
-
The mixture is heated to 90 °C and stirred for 18 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol describes the synthesis of 3-(morpholino)-4-bromobenzoic acid.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), BINAP (0.03 equiv.), and NaOt-Bu (2.0 equiv.).
-
The tube is evacuated and backfilled with argon.
-
Add a solution of this compound (1.0 equiv.) and morpholine (1.2 equiv.) in anhydrous toluene.
-
The reaction vessel is sealed and heated to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Signaling Pathway in Drug Action
The pharmaceutical intermediates synthesized from this compound are often utilized in the development of kinase inhibitors. For instance, substituted aminopyrimidines, which can be accessed through Suzuki coupling, are known to target signaling pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Application Notes and Protocols for the Functionalization of 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-iodobenzoic acid is a versatile, multi-halogenated building block crucial in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a bromine atom, and an iodine atom on a benzene ring, offers multiple sites for synthetic modification. The differential reactivity of the bromine and iodine substituents in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) makes this molecule a valuable scaffold for constructing complex molecular architectures.[1][2] Functionalization of the carboxylic acid group is a primary and critical step in leveraging this scaffold for the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and other high-value organic compounds.
This document provides detailed protocols for the three most common and useful transformations of the carboxylic acid moiety of this compound: esterification, amidation, and conversion to a highly reactive acyl chloride intermediate.
Core Functionalization Pathways
The carboxylic acid group of this compound can be readily converted into esters, amides, or an acyl chloride. The acyl chloride serves as a highly reactive intermediate that can be subsequently transformed into a wide range of derivatives.
Esterification of this compound
Application Note: Esterification is a fundamental reaction used to protect the carboxylic acid, enhance lipophilicity, or modulate the biological activity of a molecule. The resulting esters, such as Methyl 4-bromo-3-iodobenzoate, are common intermediates in multi-step syntheses.[3][4] Fischer-Speier esterification is a classic, cost-effective method, while Steglich esterification offers a milder alternative for sensitive substrates.[5]
Protocol 1: Fischer-Speier Esterification (e.g., Methyl Ester Synthesis)
This protocol describes the acid-catalyzed esterification with methanol to yield Methyl 4-bromo-3-iodobenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[5]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Steglich Esterification (e.g., Ethyl Ester Synthesis)
This method is performed under mild, neutral conditions and is suitable for alcohols that may be sensitive to strong acids.[5]
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
Dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.[5]
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove any remaining DCU and DMAP.
Quantitative Data for Esterification of Halogenated Benzoic Acids
| Method | Substrate | Alcohol | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fischer | 3-Bromobenzoic Acid | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 10 | 85 | [5] |
| Fischer | 4-Nitrobenzoic Acid | Methanol | NBS (catalytic) | Methanol | 70 | 20 | 92 | [6] |
| Steglich | 3-Bromobenzoic Acid | Ethanol | DCC, DMAP | Dichloromethane | 20 | 3 | >90 (typical) | [5] |
Amidation of this compound
Application Note: The formation of an amide bond is one of the most important reactions in drug discovery. Amidation of this compound with various amines allows for the synthesis of a diverse library of compounds to explore structure-activity relationships (SAR).[7] This transformation typically requires activating the carboxylic acid with a coupling agent to facilitate the reaction with an amine.
Protocol 3: EDC/HOBt Mediated Amide Coupling
This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
EDC (or EDCI)
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF, anhydrous) or Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Amidation of Halogenated Benzoic Acids
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 | [7] |
| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 | [7] |
| Pyrazine-2-carboxylic acid | 4-Bromo-3-methyl aniline | DCC, DMAP | - | - | 83 | [8] |
Conversion to 4-Bromo-3-iodobenzoyl Chloride
Application Note: Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful intermediates. They react readily with a wide range of nucleophiles (alcohols, amines, etc.) under mild conditions, often without the need for coupling agents, to form esters and amides in high yields. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride.[9][10]
Protocol 4: Synthesis using Thionyl Chloride (SOCl₂)
This is a common and effective method where the byproducts (SO₂ and HCl) are gases, simplifying purification.[10]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (e.g., NaOH solution), add this compound (1.0 eq).
-
Add thionyl chloride (2.0-5.0 eq), either neat or in an anhydrous solvent like toluene.
-
Add one drop of anhydrous DMF as a catalyst.
-
Heat the reaction mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) and stir for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure (using a trap cooled with dry ice/acetone).
-
The resulting crude 4-Bromo-3-iodobenzoyl chloride is often used directly in the next step without further purification.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-broMoMethyl-3-iodobenzoate [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Esterification of 4-Bromo-3-iodobenzoic Acid
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Halogenated aromatic esters, in particular, serve as versatile building blocks in cross-coupling reactions and as intermediates in the synthesis of complex molecules. This application note provides a detailed experimental procedure for the synthesis of methyl 4-bromo-3-iodobenzoate from 4-Bromo-3-iodobenzoic acid via Fischer esterification. This protocol is designed for researchers and scientists in organic chemistry and drug development, offering a straightforward and efficient method for obtaining the desired ester.
Reaction Scheme
Experimental Protocol
This protocol details the Fischer esterification of this compound using methanol and a catalytic amount of sulfuric acid.[1][2] The reaction is carried out under reflux conditions to drive the equilibrium towards the product.[3][4]
Materials and Equipment:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20 mL per gram of carboxylic acid). Stir the mixture to dissolve the acid.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, and finally with brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to afford the pure methyl 4-bromo-3-iodobenzoate as a solid.
Characterization:
The identity and purity of the final product, Methyl 4-bromo-3-iodobenzoate, can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[6][7]
-
Melting Point Analysis: To assess the purity of the crystalline product.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 4-bromo-3-iodobenzoate |
| Molecular Formula (Product) | C₈H₆BrIO₂ |
| Molecular Weight (Product) | 340.94 g/mol [6][7] |
| Typical Reagent Ratio | Acid:Methanol:H₂SO₄ (1:excess:0.1) |
| Reaction Temperature | Reflux (~65-70°C) |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | >85% |
| Physical Form (Product) | Solid[8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the esterification of this compound.
References
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Methyl 4-bromo-3-iodobenzoate | 1257231-51-8 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the use of 4-bromo-3-iodobenzoic acid as a versatile building block in the synthesis of PROTAC linkers. The di-halogenated nature of this aromatic scaffold allows for sequential and site-selective functionalization, offering precise control over the linker's final structure and the spatial orientation of the warhead and E3 ligase ligand. The inherent rigidity of the benzoic acid core can be advantageous in restricting the conformational flexibility of the PROTAC, which may lead to improved binding affinity and degradation efficiency.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow: Synthesis of a PROTAC Linker from this compound
The synthetic strategy outlined below leverages the differential reactivity of the iodo and bromo substituents on the benzoic acid core. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for a sequential functionalization approach.
Caption: Synthetic workflow for a PROTAC linker.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a PROTAC linker derived from this compound.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate 1 | 350.2 | 85 | >95% |
| 2 | Intermediate 2 | 425.5 | 78 | >95% |
| 3 | Final Linker | 550.6 | 90 | >98% |
| 4 | Final PROTAC | 950.0 | 65 | >99% |
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 via Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne to the iodo position of this compound.
Reagents and Materials:
-
This compound
-
Terminal alkyne (e.g., propargyl alcohol, protected with a suitable group like TBDMS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (3.0 eq).
-
Degas the solution with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq) to the reaction mixture.
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Protocol 2: Synthesis of Intermediate 2 via Suzuki Coupling
This protocol outlines the coupling of a boronic acid or ester to the bromo position of Intermediate 1.
Reagents and Materials:
-
Intermediate 1
-
Aryl or alkyl boronic acid/ester
-
Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (3:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine Intermediate 1 (1.0 eq), the boronic acid/ester (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add the dioxane/water mixture and degas with argon for 20 minutes.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction to 90°C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 2.
Protocol 3: Amide Coupling to Form the Final PROTAC
This protocol details the conjugation of the synthesized linker (Intermediate 2) to an amine-containing warhead or E3 ligase ligand.
Reagents and Materials:
-
Intermediate 2
-
Amine-containing warhead or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC system
Procedure:
-
To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-containing warhead or E3 ligase ligand (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, reagents, and purification methods may be necessary for specific substrates and scales. All work should be performed by trained professionals in a suitable laboratory setting.
Application Notes and Protocols for Halogenated Benzoic Acids in Agrochemical Synthesis
A Focus on 4-Bromo-3-iodobenzoic Acid and Illustrative Application in Diamide Insecticide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated benzoic acids are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Their utility stems from the presence of halogen substituents that can be selectively functionalized, often through metal-catalyzed cross-coupling reactions, to build more complex molecular architectures. This compound is a di-halogenated benzoic acid with distinct reactivity at the bromine and iodine positions, making it a potentially versatile building block for organic synthesis. However, a review of publicly available scientific literature and patents indicates that direct, detailed applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented.
To illustrate the potential application of such di-halogenated benzoic acids in agrochemical synthesis, this document will focus on the synthesis of a prominent insecticide, Chlorantraniliprole. This example utilizes a structurally related, substituted aminobenzoic acid, 2-amino-5-chloro-3-methylbenzoic acid, and showcases the synthetic strategies employed to construct complex, biologically active molecules for crop protection.[1] The methodologies presented serve as a valuable reference for researchers exploring the use of novel halogenated building blocks like this compound.
Illustrative Application: Synthesis of Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1] Its mode of action involves the disruption of calcium regulation in insect muscles, leading to paralysis and death.[1] The synthesis of Chlorantraniliprole is a multi-step process that highlights the importance of substituted benzoic acids as key precursors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a key intermediate in the Chlorantraniliprole synthesis, a benzoxazinone derivative, and the subsequent formation of the final product.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-5-chloro-3-methylbenzoic acid, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | 6-chloro-2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-4H-benzo[d][2][3]oxazin-4-one | Methanesulfonyl chloride, Pyridine | Propionitrile | 0-5 then RT | 4 | ~95 |
| 2 | 6-chloro-2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-4H-benzo[d][2][3]oxazin-4-one, Methylamine | Chlorantraniliprole | - | Propionitrile | RT | 1 | >90 |
Experimental Protocols
The synthesis of Chlorantraniliprole can be achieved through a two-step process involving the formation of a benzoxazinone intermediate, followed by its ring-opening with methylamine.
Step 1: Synthesis of the Benzoxazinone Intermediate
This procedure details the cyclization of the substituted aminobenzoic acid with a pyrazole acid chloride derivative.
Materials:
-
2-amino-5-chloro-3-methylbenzoic acid
-
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride
-
Methanesulfonyl chloride
-
Pyridine
-
Propionitrile
Procedure:
-
To a stirred solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 equivalent) in propionitrile, add pyridine (2.5 equivalents).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (1.05 equivalents) in propionitrile while maintaining the temperature below 10 °C.
-
After the addition is complete, add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the mixture for 1 hour at 0-5 °C.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 3 hours.
-
Add water dropwise to the reaction mixture to precipitate the product.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the solid product and wash it sequentially with a mixture of propionitrile-water and then with propionitrile.
-
Dry the solid under vacuum to obtain the benzoxazinone intermediate.
Step 2: Synthesis of Chlorantraniliprole
This final step involves the ring-opening of the benzoxazinone intermediate with methylamine.
Materials:
-
Benzoxazinone intermediate from Step 1
-
Aqueous methylamine solution (e.g., 40%)
-
Propionitrile
Procedure:
-
Suspend the benzoxazinone intermediate (1.0 equivalent) in propionitrile.
-
Add the aqueous methylamine solution (2.0-3.0 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for approximately 1 hour, or until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, add water to precipitate the crude Chlorantraniliprole.
-
Filter the solid, wash with water, and then with a suitable organic solvent (e.g., acetonitrile or isopropanol).
-
Dry the product under vacuum to yield Chlorantraniliprole.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
Logical Workflow: Investigating the Application of this compound
The following diagram illustrates the logical process undertaken to provide relevant application information for this compound in agrochemical synthesis.
Caption: Logical workflow for addressing the user query.
Synthetic Pathway: Illustrative Synthesis of Chlorantraniliprole
This diagram outlines the two-step synthesis of Chlorantraniliprole from a substituted aminobenzoic acid.
Caption: Synthetic pathway for Chlorantraniliprole.
Disclaimer: The provided synthetic protocols are for illustrative purposes and are based on established chemical literature. Researchers should consult original research articles and patents for detailed experimental conditions and safety information. The synthesis of agrochemicals should be performed by trained professionals in a controlled laboratory setting.
References
Application Notes and Protocols for the Selective Reaction at the Iodine Position of 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-iodobenzoic acid is a versatile building block in organic synthesis, particularly for the preparation of polysubstituted aromatic compounds. The presence of two different halogen atoms, bromine and iodine, on the benzoic acid scaffold allows for sequential and site-selective functionalization. This is primarily due to the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in many transition metal-catalyzed cross-coupling reactions. This differential reactivity enables the selective introduction of various substituents at the iodine position while leaving the bromine atom available for subsequent transformations.
These application notes provide detailed protocols and expected outcomes for the selective functionalization of this compound at the iodine position via several common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.
Principle of Selectivity
The chemoselectivity in palladium-catalyzed cross-coupling reactions of this compound is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-I and C-Br bonds. The C-I bond is weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition. Consequently, under carefully controlled reaction conditions, the palladium catalyst will preferentially react with the C-I bond, allowing for selective functionalization at this position.[1][2][3] Milder reaction conditions, such as lower temperatures and shorter reaction times, generally favor selective reaction at the more reactive C-I bond.[3]
Application Note 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. By leveraging the differential reactivity of the halogens, a selective coupling can be achieved at the iodine position of this compound to synthesize 4-bromo-3-arylbenzoic acids.
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80-90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12-16 | 88-96 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 80-90 °C and stir vigorously for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-arylbenzoic acid.
Experimental Workflow for Selective Suzuki-Miyaura Coupling
Selective Suzuki-Miyaura Coupling Workflow
Application Note 2: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction can be performed with high selectivity at the iodine position of this compound to yield 4-bromo-3-(alkynyl)benzoic acids.[1]
Quantitative Data
The following table provides representative reaction conditions and expected yields for the selective Sonogashira coupling of this compound with various terminal alkynes. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine (TEA) | THF | RT-40 | 2-6 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (DIPA) | Toluene | RT | 4 | 85-95 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | TEA | DMF | 50 | 6 | >90 |
Experimental Protocol: Selective Sonogashira Coupling
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the iodine position of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA), degassed
-
Tetrahydrofuran (THF), degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and then degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40 °C. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford the desired 4-bromo-3-(alkynyl)benzoic acid.
Catalytic Cycle for Selective Sonogashira Coupling
Simplified Catalytic Cycle for Sonogashira Coupling
Application Note 3: Selective Heck Coupling
The Heck reaction couples an alkene with an aryl halide. Selective Heck coupling at the iodine position of this compound can be achieved to produce 4-bromo-3-alkenylbenzoic acids.
Quantitative Data
The following table provides representative reaction conditions and expected yields for the selective Heck coupling of this compound with various alkenes. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA | DMF | 80-100 | 12-24 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 100 | 24 | 75-90 |
| 3 | Methyl methacrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | NMP | 120 | 18 | 65-80 |
Experimental Protocol: Selective Heck Coupling
This protocol describes a general procedure for the selective coupling of an alkene at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-bromo-3-alkenylbenzoic acid.
Application Note 4: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Selective amination at the iodine position of this compound allows for the synthesis of 4-bromo-3-(amino)benzoic acids.
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound with various amines. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 80-90 |
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a Schlenk tube.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in degassed toluene.
-
Transfer this solution to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the 4-bromo-3-(amino)benzoic acid.
Logical Diagram for Selective Functionalization
Pathways for Selective Functionalization
Conclusion
The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound provides a powerful and reliable strategy for its selective functionalization. By employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions under controlled conditions, a wide variety of substituents can be introduced at the 3-position, yielding valuable intermediates for drug discovery, materials science, and other areas of chemical research. The protocols provided herein serve as a guide for achieving these selective transformations, with the understanding that optimization may be necessary for specific substrates and reaction scales.
References
Application Notes and Protocols for Subsequent Cross-Coupling at the Bromine Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the sequential functionalization of aromatic and heteroaromatic compounds at a bromine position using palladium-catalyzed cross-coupling reactions. The ability to perform subsequent, distinct coupling reactions on a single substrate offers a powerful strategy for the modular synthesis of complex molecules, enabling rapid access to diverse chemical libraries for drug discovery and materials science.
Sequential Suzuki-Suzuki Coupling for the Synthesis of Unsymmetrical Terphenyls
The sequential Suzuki-Suzuki coupling of di-bromoarenes is a robust method for the synthesis of unsymmetrical terphenyls. The key to this strategy is achieving site-selectivity in the first coupling step. This can be accomplished by leveraging electronic effects, such as the presence of an electron-withdrawing group that activates one C-Br bond over the other.
Application Note:
A common substrate for this transformation is 1,4-dibromo-2-nitrobenzene. The electron-withdrawing nitro group enhances the reactivity of the C-Br bond at the C1 position (ortho to the nitro group), allowing for a selective first Suzuki coupling at this site. The second, less reactive C-Br bond at the C4 position can then be coupled with a different boronic acid under more forcing conditions, often in a one-pot procedure. This methodology provides a convenient route to unsymmetrically substituted p-terphenyls, which are valuable scaffolds in medicinal chemistry and materials science.
Quantitative Data Summary:
| Entry | Substrate | Arylboronic Acid (Step 1) | Yield (Step 1) [%] | Arylboronic Acid (Step 2) | Overall Yield (Step 2) [%] |
| 1 | 1,4-dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | 85 | Phenylboronic acid | 78 |
| 2 | 1,4-dibromo-2-nitrobenzene | 4-Methylphenylboronic acid | 82 | 4-Fluorophenylboronic acid | 75 |
| 3 | 1,4-dibromo-2-nitrobenzene | Phenylboronic acid | 88 | 3-Methoxyphenylboronic acid | 80 |
| 4 | 1,4-dibromo-2-nitrobenzene | 4-Fluorophenylboronic acid | 79 | 4-Methylphenylboronic acid | 72 |
Experimental Protocol: Sequential Suzuki-Suzuki Coupling
Materials:
-
1,4-dibromo-2-nitrobenzene
-
Arylboronic acid 1 (1.1 equiv)
-
Arylboronic acid 2 (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol% for step 1, additional 2 mol% for step 2)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 1: First Suzuki Coupling
-
To a dry Schlenk flask, add 1,4-dibromo-2-nitrobenzene (1.0 mmol), the first arylboronic acid (1.1 mmol), and Pd(OAc)₂ (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (5 mL) and 2 M aqueous Na₂CO₃ (2.5 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-arylated intermediate.
Step 2: Second Suzuki Coupling (One-Pot)
-
To the reaction mixture from Step 1, add the second arylboronic acid (1.2 mmol) and an additional portion of Pd(OAc)₂ (0.02 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the mono-arylated intermediate is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the unsymmetrical terphenyl.
Sequential Sonogashira-Sonogashira Coupling for Unsymmetrical Di-alkynylarenes
This one-pot protocol allows for the synthesis of unsymmetrical diarylalkynes from a dibromo-substrate by performing two sequential Sonogashira couplings. The first coupling is carried out with a silyl-protected alkyne. Following this, an in-situ deprotection reveals the terminal alkyne, which then undergoes a second Sonogashira coupling with a different aryl halide (in this adapted protocol, the second bromine of the starting material).
Application Note:
This method is highly valuable for creating conjugated systems with distinct electronic properties at either end of the alkyne bridge. The use of a protected alkyne in the first step is crucial for preventing homocoupling and allowing for the controlled introduction of the second, different substituent. This strategy is particularly useful in the synthesis of molecular wires and other functional organic materials.
Quantitative Data Summary:
| Entry | Substrate | Alkyne (Step 1) | Yield (Step 1) [%] | Aryl Halide (Step 2) | Overall Yield (Step 2) [%] |
| 1 | 1,4-Dibromobenzene | (Trimethylsilyl)acetylene | 90 | (Self-coupling) | 85 |
| 2 | 1,3-Dibromobenzene | (Triisopropylsilyl)acetylene | 88 | (Self-coupling) | 82 |
| 3 | 2,5-Dibromothiophene | (Trimethylsilyl)acetylene | 92 | (Self-coupling) | 88 |
| 4 | 1,4-Dibromobenzene | Phenyl(trimethylsilyl)acetylene | 85 | (Self-coupling) | 78 |
Experimental Protocol: Sequential Sonogashira-Sonogashira Coupling
Materials:
-
Dibromo-substrate (e.g., 1,4-dibromobenzene)
-
(Trimethylsilyl)acetylene (1.1 equiv)
-
Terminal alkyne 2 (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Potassium hydroxide (KOH) (aqueous solution)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
Step 1: First Sonogashira Coupling
-
In a dry Schlenk flask, dissolve the dibromo-substrate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (5 mL) and TEA (5 mL).
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add (trimethylsilyl)acetylene (1.1 mmol) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
Step 2: In-situ Deprotection
-
Once the first coupling is complete, add an aqueous solution of KOH (2.0 mmol in 1 mL of water) to the reaction mixture.
-
Stir at room temperature for 1 hour to effect the desilylation.
Step 3: Second Sonogashira Coupling
-
Add the second terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 50-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC until the mono-alkynylated intermediate is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sequential Suzuki-Buchwald-Hartwig Amination for C,N-Diarylation
This one-pot, sequentially palladium-catalyzed process enables the efficient synthesis of C,N-diarylated heterocycles. The strategy involves an initial Suzuki coupling at a bromine position, followed by a Buchwald-Hartwig amination at a nitrogen atom of the heterocyclic core, which may also bear a bromine atom for the initial Suzuki reaction.
Application Note:
This methodology is particularly powerful for the synthesis of complex, diversely functionalized N-heterocycles from simple starting materials.[1] The ability to perform both a C-C and a C-N bond formation in a single pot without changing the catalyst significantly improves synthetic efficiency.[1] A key consideration is the choice of base for each step to avoid side reactions; a weaker base like cesium fluoride is often used for the Suzuki step, followed by the addition of a stronger alkoxide base for the Buchwald-Hartwig amination.[1]
Quantitative Data Summary:
| Entry | Substrate | Arylboronic Acid (Suzuki) | Aryl Bromide (Amination) | Overall Yield [%] |
| 1 | 3-Bromo-10H-phenothiazine | Phenylboronic acid | 4-Bromoanisole | 75 |
| 2 | 3-Bromo-9H-carbazole | 4-Methoxyphenylboronic acid | 4-Bromotoluene | 82 |
| 3 | 5-Bromo-1H-indole | 4-Methoxyphenylboronic acid | Phenylboronic acid (N-arylation) | 78 |
| 4 | 3-Bromo-9H-carbazole | Phenylboronic acid | 1-Bromo-4-fluorobenzene | 72 |
Experimental Protocol: Sequential Suzuki-Buchwald-Hartwig Amination
Materials:
-
Bromo-substituted N-heterocycle (e.g., 3-bromo-9H-carbazole) (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄) (5 mol%)
-
Cesium fluoride (CsF) (3.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
Step 1: Suzuki Coupling
-
To a dry Schlenk tube under an argon atmosphere, add the bromo-substituted N-heterocycle (0.5 mmol), arylboronic acid (0.5 mmol), Pd₂(dba)₃ (0.0125 mmol), P(tBu)₃·HBF₄ (0.025 mmol), and CsF (1.5 mmol).
-
Add anhydrous 1,4-dioxane (3 mL).
-
Stir the reaction mixture at 120 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the completion of the Suzuki coupling.
Step 2: Buchwald-Hartwig Amination (One-Pot)
-
Cool the reaction mixture to room temperature.
-
Add the aryl bromide (0.55 mmol) and NaOtBu (0.6 mmol).
-
Purge the Schlenk tube with argon for 5 minutes.
-
Stir the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-3-iodobenzoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of 4-Bromo-3-iodobenzoic acid reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. A common method for its synthesis is the Sandmeyer reaction starting from 4-bromo-3-aminobenzoic acid. Potential impurities from this process include:
-
Unreacted Starting Material: Residual 4-bromo-3-aminobenzoic acid.
-
Hydroxylation Byproducts: Formation of 4-bromo-3-hydroxybenzoic acid due to the reaction of the diazonium salt with water.[1][2]
-
Biaryl Byproducts: These can form due to the radical mechanism of the Sandmeyer reaction.[3]
-
Dehalogenated Impurities: Loss of either bromine or iodine atoms.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. Due to the aromatic nature of this compound and its potential impurities, visualization can be achieved using a UV lamp (254 nm).
Q3: What are the recommended purification techniques for this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q4: I am having trouble with the recrystallization of my product. What are some common issues and their solutions?
A4: Common recrystallization problems include the product failing to crystallize or "oiling out." This can be due to an inappropriate solvent, the presence of a high concentration of impurities, or rapid cooling. For polyhalogenated aromatic compounds, suitable recrystallization solvents often include ethanol, methanol, or solvent pairs like toluene/hexane or alcohol/water.[4][5] A systematic approach to troubleshooting these issues is outlined in the troubleshooting guide below.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. | |
| Product "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a different solvent system. |
| The presence of significant impurities is depressing the melting point. | Attempt to remove some impurities by a preliminary purification step, such as a quick filtration through a plug of silica gel. | |
| Low recovery of purified product. | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this crop may be less pure. |
| The product is significantly soluble in the cold wash solvent. | Use a minimal amount of ice-cold wash solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. For aromatic carboxylic acids, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to improve peak shape is often effective. |
| Column is overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight. | |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and apply it carefully to the top of the column. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is strongly adsorbed to or is reacting with the silica gel. | Add a small percentage of acetic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica. Alternatively, consider using a different stationary phase like alumina. | |
| Cracks or channels appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, toluene, or a solvent pair like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product.
Protocol 2: Column Chromatography of this compound
This protocol provides a general guideline for purification by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios. The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pack the column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Aromatic Carboxylic Acids
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Water | High | Good for highly polar compounds | Good | Often used in combination with alcohols. |
| Methanol/Ethanol | High | Good | Poor | Good general solvents for polar organic molecules. |
| Acetone | Medium | Moderate | Moderate | Its low boiling point can be a factor. |
| Ethyl Acetate | Medium | Moderate | Moderate | Commonly used for moderately polar compounds. |
| Toluene | Low | Good for less polar compounds | Poor | Can be used in a solvent pair with hexanes. |
| Hexanes/Heptane | Low | Poor | Good | Excellent anti-solvents when paired with more polar solvents. |
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-3-iodobenzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and derivatization of 4-bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible route is the electrophilic iodination of 4-bromobenzoic acid. The bromine atom is an ortho-, para-directing group, and since the para position is blocked, the iodination is directed to the ortho position (position 3). A common iodinating agent for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst.
Q2: What are the primary challenges encountered during the synthesis of this compound?
The main challenges include:
-
Low Regioselectivity: While the bromine at position 4 directs the incoming electrophile to position 3, some substitution may occur at the other ortho position (position 5), leading to isomeric impurities that can be difficult to separate.
-
Low Yield: Incomplete reactions or the formation of side products can lead to lower than expected yields of the desired product.
-
Purification Difficulties: The separation of the desired this compound from the starting material, isomeric byproducts, and other impurities can be challenging due to similar polarities.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. As the starting material and product are aromatic, they are typically UV active and can be visualized under a UV lamp.
Q4: What are the expected impurities in the synthesis of this compound?
Common impurities may include:
-
Unreacted 4-bromobenzoic acid.
-
The isomeric byproduct, 4-bromo-2-iodobenzoic acid.
-
Over-halogenated products, although less common with controlled stoichiometry.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Question: I am not observing any product formation, or the yield is very low. What could be the issue?
| Possible Cause | Troubleshooting & Optimization |
| Inactive Reagents | Ensure the N-iodosuccinimide (NIS) is fresh and has been stored properly, protected from light and moisture. |
| Insufficient Acid Catalyst | The acid catalyst (e.g., trifluoroacetic acid) is crucial for activating the iodinating agent. Ensure the correct stoichiometry is used. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC at different temperatures to find the optimal condition. |
| Inappropriate Solvent | The choice of solvent can impact the solubility of reagents and the reaction rate. Acetonitrile or other polar aprotic solvents are often used. |
Problem 2: Formation of Isomeric Byproducts
Question: My product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity and separate the isomers?
| Possible Cause | Troubleshooting & Optimization |
| High Reaction Temperature | Higher temperatures can sometimes lead to a decrease in regioselectivity. Running the reaction at a lower temperature (e.g., 0°C to room temperature) may favor the formation of the desired 3-iodo isomer. |
| Steric Hindrance | The carboxyl group may sterically hinder the approach of the iodinating agent to the 3-position to some extent. Using a bulkier acid catalyst might influence the regioselectivity. |
| Purification Strategy | Fractional Recrystallization: The solubility of the desired product and its isomer may differ in various solvent systems. Experiment with different solvents (e.g., ethanol/water, acetic acid/water) to achieve separation. Column Chromatography: While challenging, careful optimization of the mobile phase (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) on silica gel can help separate the isomers. |
Problem 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure product after the reaction work-up. What purification strategies can I employ?
| Possible Cause | Troubleshooting & Optimization |
| Co-elution of Impurities | If using column chromatography, the product and impurities may have very similar Rf values. Try using a different solvent system or a different stationary phase (e.g., alumina). A slow gradient elution can also improve separation. |
| Product Precipitation Issues | During recrystallization, if the product precipitates too quickly, it can trap impurities. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly. |
| Residual Starting Material | If unreacted starting material is the main impurity, consider an alkaline wash during the work-up. The benzoic acid derivatives will be deprotonated and move to the aqueous layer, which can then be re-acidified to precipitate the acids. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is based on established methods for the halogenation of aromatic compounds.
Materials:
-
4-Bromobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Slowly add trifluoroacetic acid (0.2 eq) to the mixture at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require gentle heating (e.g., 40-50 °C) to go to completion.
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Esterification of this compound
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
Amide Coupling of this compound
Procedure using HATU:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Cool the solution to 0 °C and add HATU (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up by diluting with ethyl acetate and washing with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude amide by chromatography or recrystallization.[1]
Visualizations
References
Technical Support Center: Cross-Coupling of Polyhalogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the cross-coupling of polyhalogenated aromatic compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Troubleshooting Guides
This section is dedicated to identifying and resolving common side reactions such as hydrodehalogenation, homocoupling, and catalyst deactivation.
Hydrodehalogenation
Hydrodehalogenation is the undesired replacement of a halogen atom with a hydrogen atom on your starting material, leading to reduced yield of the desired cross-coupled product.[1]
Q1: I am observing a significant amount of hydrodehalogenated byproduct in my Suzuki-Miyaura coupling of a polyhalogenated aromatic. What are the primary causes?
A1: The formation of a palladium-hydride (Pd-H) species is the main culprit behind hydrodehalogenation.[1] Key factors that contribute to the formation of this intermediate include:
-
Reaction Components: Certain bases and solvents, particularly alcohols and amines, can act as hydride sources.[1] Trace amounts of water can also contribute.[1]
-
Substrate Reactivity: The reactivity of the carbon-halogen bond influences the likelihood of side reactions. The general trend for reactivity and susceptibility to hydrodehalogenation is I > Br > Cl.[1]
-
Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.[1]
Q2: How can I minimize hydrodehalogenation in my cross-coupling reaction?
A2: A systematic approach to optimizing your reaction conditions can significantly reduce hydrodehalogenation. Consider the following adjustments:
-
Choice of Base: Switch to a weaker or different class of base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong or amine bases.[1]
-
Solvent Selection: Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols. Non-polar aprotic solvents like toluene are generally a better choice.[2]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can promote the desired reductive elimination of the product over side reactions.
-
Temperature Control: Lowering the reaction temperature can often suppress hydrodehalogenation, as the activation energy for this side reaction can be higher than that of the desired coupling.[1]
The following table summarizes the effect of different reaction parameters on the extent of hydrodehalogenation.
| Parameter | Condition Promoting Hydrodehalogenation | Recommended Condition to Minimize Hydrodehalogenation | Rationale |
| Base | Strong organic bases (e.g., NaOtBu), Amine bases | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the likelihood of the base acting as a hydride source.[1] |
| Solvent | Polar aprotic (e.g., DMF), Alcohols | Non-polar aprotic (e.g., Toluene) | Toluene is less likely to act as a hydride donor.[1][2] |
| Temperature | High temperature (>100 °C) | Lower temperature (RT to 80 °C) | Lower temperatures can disfavor the hydrodehalogenation pathway.[1] |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl | Ar-Cl or Ar-Br (if synthetically feasible) | C-I bonds are weaker and more prone to side reactions.[1] |
This protocol is optimized for coupling substrates prone to hydrodehalogenation.[1]
Materials:
-
Polyhalogenated aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the polyhalogenated aryl halide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and degassed water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Homocoupling
Homocoupling is the self-coupling of either the organometallic reagent or the aryl halide, leading to symmetrical biaryl byproducts and reducing the yield of the desired unsymmetrical product.
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What causes this?
A3: Homocoupling of boronic acids is primarily promoted by the presence of Pd(II) species and oxygen.[3] This can occur if a Pd(II) precatalyst is used and is not efficiently reduced to the active Pd(0) state, or if the reaction mixture is not properly degassed.[3]
Q4: How can I prevent homocoupling in my Sonogashira coupling (Glaser-Hay coupling)?
A4: In Sonogashira reactions, the homocoupling of terminal alkynes is known as Glaser-Hay coupling. The primary causes are the copper(I) co-catalyst and the presence of oxygen.[4] To minimize this side reaction:
-
Ensure an Inert Atmosphere: Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere (e.g., using nitrogen or argon).[4]
-
Copper-Free Protocols: The most direct approach is to use a copper-free Sonogashira protocol. This may require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
The following table summarizes the effect of various parameters on the yield of the homocoupling byproduct in Sonogashira reactions.
| Parameter | Condition Promoting Homocoupling | Recommended Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Presence of Oxygen | Strictly inert atmosphere (Argon or Nitrogen) | Oxygen promotes the oxidative dimerization of copper acetylides.[4] |
| Copper Catalyst | High Cu(I) loading | Reduce Cu(I) loading or use a copper-free protocol | The copper catalyst is a key mediator of the homocoupling pathway. |
| Temperature | High temperature | Lowest effective temperature | Higher temperatures can sometimes favor the homocoupling pathway. |
| Base | Excessive amounts of amine base | Use of secondary amines (e.g., piperidine) in optimal amounts | The choice and amount of base can influence the catalytic cycle. |
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Polyhalogenated aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Degassed anhydrous triethylamine (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive flow of inert gas, add the polyhalogenated aryl halide, the terminal alkyne, and degassed anhydrous triethylamine.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Catalyst Deactivation
Catalyst deactivation, often observed as the formation of palladium black, leads to a loss of catalytic activity and incomplete reactions.
Q5: My Suzuki-Miyaura reaction mixture is turning black, and the reaction has stalled. What is happening?
A5: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst deactivation. This occurs when the soluble Pd(0) catalyst aggregates into inactive palladium nanoparticles.[3] The main causes include:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) species, leading to decomposition and aggregation.[5]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected and prone to aggregation.
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[6]
Q6: How can I prevent the formation of palladium black and maintain catalyst activity?
A6: To prevent catalyst deactivation, consider the following preventative measures:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.[5]
-
Ligand Choice and Stoichiometry: Use bulky, electron-rich ligands that stabilize the Pd(0) center. In some cases, a slight excess of the ligand relative to the palladium source can improve catalyst stability.
-
Use of Precatalysts: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed to generate the active Pd(0) species in a clean and efficient manner, which can reduce the likelihood of palladium black formation.[3]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]
Materials & Setup:
-
All glassware should be oven- or flame-dried.
-
Use high-purity, degassed solvents. Sparging with an inert gas for 15-30 minutes is a common method.
-
A Schlenk line or a glovebox is recommended for maintaining an inert atmosphere.
Procedure:
-
Assemble the reaction vessel with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Add the solid reagents (polyhalogenated aryl halide, organometallic reagent, base, palladium precatalyst, and ligand if not using a precatalyst).
-
Seal the vessel and perform at least three cycles of evacuating and backfilling with an inert gas.
-
Add the degassed solvent(s) via syringe.
-
If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the Pd(II) source and ligand in the solvent at a slightly elevated temperature before adding the other reagents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Stir the reaction at the optimized temperature, monitoring for any signs of precipitation.
Section 2: Frequently Asked Questions (FAQs)
Q7: I am having trouble with the purification of my desired product from the homocoupled and hydrodehalogenated byproducts. What is a general purification strategy?
A7: The separation of the desired cross-coupled product from structurally similar byproducts can be challenging. A general strategy involves:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove inorganic salts. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System Selection: Carefully select the eluent system to maximize the separation between your product and the byproducts. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, can be very effective in resolving closely eluting compounds.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
Q8: Can I reuse the palladium catalyst from my reaction?
A8: While homogeneous palladium catalysts are generally difficult to recover, if you are using a heterogeneous catalyst (e.g., Pd on carbon) or if the palladium precipitates as palladium black, it can potentially be recovered. However, the reactivity of the recovered catalyst may be lower. There are specific protocols for the recovery and reuse of palladium catalysts, which often involve acidic workups to isolate the metal.[7] For most lab-scale applications, using a fresh catalyst is recommended to ensure reproducibility.
Q9: For a Stille coupling with a polyhalogenated aromatic, what are the key considerations to minimize side reactions?
A9: In addition to general concerns like hydrodehalogenation, Stille couplings have a propensity for homocoupling of the organostannane reagent.[8] Key considerations include:
-
Purity of Reagents: Ensure the organostannane reagent is pure, as impurities can promote side reactions.
-
Reaction Conditions: Mild reaction conditions are generally preferred.
-
Additives: In some cases, the addition of copper(I) salts can have a beneficial effect on the reaction rate, which can help to outcompete side reactions.
-
Workup: The removal of toxic tin byproducts is a critical consideration in the workup of Stille reactions. This can often be achieved by washing the organic layer with an aqueous solution of potassium fluoride.
Section 3: Key Relationships and Workflows
The following diagram illustrates the logical relationships between common problems and the key experimental parameters that can be adjusted to resolve them.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-iodobenzoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly considered for the preparation of this compound:
-
Route A: Electrophilic Iodination of 4-Bromobenzoic Acid. This method involves the direct iodination of commercially available 4-bromobenzoic acid.
-
Route B: Oxidation of 4-Bromo-3-iodotoluene. This approach utilizes 4-bromo-3-iodotoluene as the starting material and oxidizes the methyl group to a carboxylic acid.
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?
A2: Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Strong acids and oxidizing agents, such as nitric acid, sulfuric acid, and potassium permanganate, are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material from the product. The spots can be visualized under a UV lamp.
Q4: What are the expected physical properties of this compound?
A4: this compound is expected to be a solid at room temperature.[1] Its purity is typically reported as 97%.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| Molecular Weight | 326.91 g/mol | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
Route A: Electrophilic Iodination of 4-Bromobenzoic Acid
This protocol describes the direct iodination of 4-bromobenzoic acid. The reaction utilizes an oxidizing agent to generate a more reactive iodine electrophile.
Materials:
-
4-Bromobenzoic acid
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid in concentrated sulfuric acid at 0 °C.
-
Add iodine and potassium persulfate to the mixture.
-
Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture over ice and quench with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
Route B: Oxidation of 4-Bromo-3-iodotoluene
This protocol details the oxidation of the methyl group of 4-bromo-3-iodotoluene to a carboxylic acid using potassium permanganate.
Materials:
-
4-Bromo-3-iodotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
Procedure:
-
To a solution of 4-bromo-3-iodotoluene in water, add a solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue heating until the purple color persists, indicating the reaction is complete. This may take several hours.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Decolorize the filtrate by adding a small amount of sodium bisulfite.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from an appropriate solvent to improve purity.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Route A: Ineffective Iodination | Ensure the use of a strong oxidizing agent and a sufficiently acidic medium to generate the iodonium ion (I+). The reaction may require gentle heating to proceed at a reasonable rate. |
| Route B: Incomplete Oxidation | Ensure that a sufficient excess of potassium permanganate is used and that the reaction is heated for an adequate amount of time. The persistence of the purple permanganate color is a good indicator of reaction completion. |
| Product Loss During Workup | Substituted benzoic acids can have some solubility in water. When performing extractions, saturate the aqueous layer with NaCl (brine wash) to minimize product loss. Use cold solvents for washing the filtered product. |
| Side Reactions | In electrophilic iodination, side reactions such as the formation of other isomers are possible, though less likely in this case due to the directing effects of the substituents. In the oxidation reaction, side-chain chlorination can occur if using HCl in the presence of excess oxidizing agent. Ensure proper quenching before acidification. |
Problem 2: Impure Product (Multiple Spots on TLC)
| Possible Cause | Recommended Solution |
| Unreacted Starting Material | Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. |
| Formation of Isomeric Byproducts | While the directing groups favor the formation of the desired product, small amounts of other isomers may form. Purification by recrystallization is often effective at removing these, as isomers can have different solubilities. For difficult separations, column chromatography may be necessary. |
| Contamination from Reagents | Use high-purity reagents. Ensure that all glassware is clean and dry. |
| Inefficient Purification | Optimize the recrystallization solvent system. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For halogenated aromatic compounds, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures of these with water. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Route A.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 4-Bromo-3-iodobenzoic Acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of catalyst residues from reactions involving 4-Bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues encountered in reactions with this compound?
A1: In cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig, the most common catalyst residues are palladium (from catalysts like Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) and copper (often used as a co-catalyst in Sonogashira reactions, e.g., CuI).[1][2] These metals can exist in various oxidation states and may be complexed with ligands, making their removal challenging.
Q2: Why is it crucial to remove these catalyst residues?
A2: Residual palladium and copper are often toxic and can interfere with downstream biological assays or subsequent synthetic steps. For pharmaceutical applications, regulatory agencies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual metals in active pharmaceutical ingredients (APIs). Therefore, effective removal is a critical step in the purification process.
Q3: What are the primary methods for removing catalyst residues from this compound?
A3: The main strategies for catalyst removal include:
-
Filtration: A simple first step to remove heterogeneous catalysts or precipitated metal particles.
-
Adsorption/Scavenging: Using materials with a high affinity for the metal, such as activated carbon or specialized metal scavengers.
-
Chromatography: Techniques like flash column chromatography are effective for separating the desired product from catalyst residues and other impurities.[1]
-
Recrystallization: A powerful technique for purifying solid products like this compound, where impurities, including metal residues, remain in the mother liquor.[1]
Q4: How do I choose the most suitable purification method?
A4: The choice of method depends on several factors, including the scale of the reaction, the nature of the catalyst (homogeneous vs. heterogeneous), the downstream application of your product, and the required purity level. Often, a combination of methods is most effective. For instance, an initial filtration followed by treatment with a scavenger and a final recrystallization can achieve very high purity.
Troubleshooting Guides
Metal Scavengers
Metal scavengers are solid-supported reagents with functional groups that chelate to metal ions, allowing for their removal by filtration.
Issue: Inefficient metal removal after scavenger treatment.
| Possible Cause | Solution |
| Incorrect Scavenger Choice | Different scavengers have varying affinities for different metals and their oxidation states. For palladium, thiol- or triamine-based scavengers are often effective. For copper, amine or thiourea-based scavengers can be used. It is advisable to screen a small panel of scavengers to identify the most efficient one for your specific reaction conditions.[3] |
| Insufficient Scavenger Amount | The amount of scavenger should be optimized. A typical starting point is to use a 3-5 fold excess relative to the amount of residual metal. |
| Suboptimal Reaction Conditions | Scavenging efficiency can be influenced by solvent, temperature, and reaction time. Most scavengers work well in common organic solvents like THF, ethyl acetate, or toluene. Increasing the temperature (e.g., to 40-60 °C) and allowing for sufficient stirring time (1-18 hours) can improve performance. |
| Catalyst in a Non-ideal Oxidation State | Some scavengers are more effective for specific metal oxidation states. For example, some thiol scavengers are more effective for Pd(II) than Pd(0). In such cases, a mild oxidation or reduction step prior to scavenging might be beneficial. |
Quantitative Data: Palladium Scavenger Performance
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3% |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3% |
| Biotage® MP-TMT | 852 | < 5 | > 99.4% |
| Activated Carbon (Darco) | 2400 | > 100 | < 95.8% |
Data is compiled from various sources and represents typical performance. Actual results may vary depending on experimental conditions.[4][5]
Quantitative Data: Copper Scavenger Performance
| Scavenger Type | % Yield of Product | Comments |
| SiliaMetS® Thiourea | 95% | Highest yielding scavenger in a comparative study. |
| SiliaMetS® Amine | 85% | Good performance. |
| SiliaMetS® Cysteine | 75% | Moderate performance. |
This table is based on a study on copper removal in the synthesis of a bicyclo derivative and illustrates the relative effectiveness of different functional groups.[3]
Flash Column Chromatography
Issue: Poor separation of this compound from catalyst residues.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For a polar compound like this compound, a gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The carboxylic acid group can cause streaking on silica gel. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve peak shape.[1] |
| Column Overloading | Loading too much crude material onto the column will result in broad peaks and poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.[1] |
| Co-elution with Catalyst Complexes | Some catalyst-ligand complexes can have polarities similar to the product. A pre-treatment step, such as filtration through a plug of Celite® or a short silica plug, can remove a significant portion of the catalyst before loading onto the column. |
| Compound Instability on Silica | While less common for benzoic acids, some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
Recrystallization
Issue: Difficulty in obtaining pure crystals of this compound.
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For substituted benzoic acids, common solvents for recrystallization include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes.[1][6] A systematic solvent screen with small amounts of your crude product is highly recommended. |
| Oiling Out Instead of Crystallizing | This can happen if the solution is too concentrated or cools too quickly. Try using a more dilute solution or allowing the solution to cool more slowly (e.g., by insulating the flask). If it still oils out, you can try adding a small amount of a "poorer" solvent to the hot solution just before cooling. |
| No Crystal Formation | The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can also be effective.[6] |
| Colored Crystals | Colored impurities may be present. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities. Use charcoal sparingly as it can also adsorb your product.[6] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, ethyl acetate, or toluene) to make an approximately 0.1 M solution.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time should be determined by monitoring the palladium levels.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent (e.g., 95:5 hexanes/ethyl acetate with 0.5% acetic acid).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes/ethyl acetate with 0.5% acetic acid) to elute the this compound.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization (Adapted from similar compounds)
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating to identify a suitable recrystallization solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
preventing dehalogenation of 4-Bromo-3-iodobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired dehalogenation of 4-Bromo-3-iodobenzoic acid during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction with this compound?
A1: Dehalogenation is a frequent challenge due to the relative weakness of the carbon-halogen bonds. The reactivity of aryl halides in common cross-coupling reactions is inversely related to the bond dissociation energy, following the general trend: C-I > C-Br > C-Cl > C-F.[1][2] The Carbon-Iodine (C-I) bond is significantly weaker (approx. 234 kJ/mol) than the Carbon-Bromine (C-Br) bond (approx. 293 kJ/mol), making the iodine atom more susceptible to cleavage under various reaction conditions.[3]
Q2: In a reaction involving this compound, which halogen is more likely to be removed?
A2: The iodine atom is far more likely to be removed. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the C-I bond is more reactive and prone to undergo oxidative addition to a metal catalyst or other radical cleavage processes.[1][2] This inherent reactivity difference is the basis for achieving selective functionalization at the iodine position.
Q3: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)?
A3: Dehalogenation in these reactions is often a result of a competing catalytic cycle. The palladium catalyst, after oxidative addition to the aryl halide, can react with sources of hydride in the reaction mixture, such as amine bases, alcohols (solvents), or water.[4] This forms a palladium-hydride intermediate, which can then undergo reductive elimination to replace the halogen with a hydrogen atom, resulting in the dehalogenated side product.[4]
Q4: I am observing dehalogenation even without a catalyst, what could be the cause?
A4: Catalyst-free dehalogenation can occur, particularly under photochemical conditions. Aryl halides can undergo dehalogenation upon exposure to UVA irradiation, especially in the presence of a base and a hydrogen donor like methanol or isopropanol.[5][6][7] This process often proceeds through a radical-chain mechanism.[5][6][7] Therefore, protecting the reaction from light is a crucial preventative measure.
Q5: How can I suppress dehalogenation in my reactions?
A5: Suppressing dehalogenation involves carefully optimizing several reaction parameters. Key strategies include:
-
Lowering Reaction Temperature: Higher temperatures can promote side reactions, including dehalogenation.[8]
-
Screening Bases: The choice of base is critical. In some cases, weaker bases (e.g., K₃PO₄, Cs₂CO₃) are preferable to strong bases.
-
Choosing the Right Solvent: Solvents like dioxane and DMF have been reported to promote dehalogenation in some systems compared to alternatives like toluene.[8][9]
-
Selecting Appropriate Ligands: For cross-coupling, using bulky, electron-rich phosphine ligands can promote the desired C-C bond formation and suppress dehalogenation.[4][9][10]
-
Excluding Light and Oxygen: To prevent photochemical and radical-initiated dehalogenation, reactions should be run under an inert atmosphere (Argon or Nitrogen) and protected from light.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling - Minimizing Deiodination
A common objective is the selective coupling at the more reactive C-I position. However, this site is also the most prone to dehalogenation. This guide provides a systematic approach to troubleshoot this issue.
Table 1: Effect of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling
| Parameter | Condition to AVOID (Promotes Dehalogenation) | Recommended Condition (Suppresses Dehalogenation) | Rationale |
| Temperature | High temperatures (>100 °C) | Use the lowest effective temperature (e.g., RT to 80 °C) | Higher temperatures can provide the activation energy for the palladium-hydride formation and subsequent reductive dehalogenation.[8] |
| Base | Strong, sterically hindered bases (e.g., NaOt-Bu) in some cases | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | The base is crucial for activating the boronic acid but can also be a source of hydrides or promote side reactions.[11] Screening is essential. |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos, XPhos) or NHC ligands | Bulky ligands promote the reductive elimination of the desired product, making it faster than the competing dehalogenation pathway.[4][12] |
| Solvent | Protic solvents (e.g., alcohols) or high-coordinating aprotic solvents (e.g., DMF, Dioxane) | Aprotic, less coordinating solvents (e.g., Toluene) | Alcohols can directly act as hydride donors. Solvents like DMF and Dioxane may promote dehalogenation in certain systems.[8][9] |
| Atmosphere/Light | Exposure to air and ambient light | Rigorously degassed solvents; inert atmosphere (Ar/N₂); foil-wrapped flask | Prevents radical-based and photochemical dehalogenation pathways.[5][6] |
Guide 2: Sonogashira Coupling - Preventing Dehalogenation and Homocoupling
In Sonogashira coupling, dehalogenation competes with the desired C-C bond formation. Additionally, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.
Table 2: Troubleshooting Common Issues in Sonogashira Coupling
| Observed Issue | Potential Cause | Troubleshooting Step |
| Significant Dehalogenation | Reaction temperature is too high. | Lower the reaction temperature. Sonogashira couplings can often be run effectively at room temperature to 60 °C.[13][14] |
| Catalyst system is not optimal. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider copper-free conditions if dehalogenation persists. | |
| Main product is Glaser Homocoupling | Reaction is not properly degassed. | Ensure the reaction mixture is thoroughly degassed using freeze-pump-thaw cycles or by bubbling with argon for an extended period.[15] |
| Aryl halide is not reactive enough. | Consider a more active catalyst system or slightly higher temperatures, balancing against the risk of dehalogenation.[15] | |
| No Reaction or Low Conversion | Catalyst has decomposed (solution turns black). | Use fresh, high-quality catalysts and ligands. Ensure solvents are anhydrous and properly degassed. Some solvents like THF can promote palladium black formation.[14] |
| Base is not suitable. | Triethylamine (TEA) or diisopropylamine (DIPA) are common choices. Ensure the base is pure and dry.[13][15] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general guideline designed to minimize dehalogenation. Optimization for specific substrates is recommended.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and a suitable base such as powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 4.4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at a controlled temperature (start with 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol uses standard copper-cocatalyzed conditions, optimized for selectivity.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 3-5 mol%), and the copper co-catalyst (CuI; 5-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
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Solvent and Base Addition: Add anhydrous, degassed toluene and a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA) (3-5 equiv) via syringe.
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Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
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Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). Protect the flask from light by wrapping it in aluminum foil. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 6. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
dealing with low solubility of 4-Bromo-3-iodobenzoic acid in reactions
Welcome to the technical support center for 4-Bromo-3-iodobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and reactivity of this compound, with a particular focus on its low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid, and like many aromatic carboxylic acids, it exhibits limited solubility in many common organic solvents. Its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding. Generally, it is expected to be more soluble in polar aprotic solvents.
Q2: Which organic solvents are recommended for dissolving this compound in reactions?
Based on the behavior of structurally similar compounds, polar aprotic solvents are often a good starting point.[1] Recommended solvents to consider for initial screening include:
-
N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Tetrahydrofuran (THF)
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1,4-Dioxane
The choice of solvent will also depend on the specific requirements of your reaction, such as temperature and compatibility with other reagents.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound in water is expected to be low at neutral pH. However, as a carboxylic acid, its solubility can be significantly increased in basic aqueous solutions.[1] In the presence of a base, the carboxylic acid is deprotonated to form the more soluble carboxylate salt.[1][2]
Q4: Can heating or sonication be used to improve the solubility of this compound?
Yes, both heating and sonication are common laboratory techniques to enhance the dissolution of sparingly soluble compounds. Gentle heating can increase the solubility of this compound in a given solvent.[1] Sonication can also aid in breaking down solid aggregates and promoting dissolution.[1] However, it is crucial to ensure the thermal stability of the compound and other reaction components at elevated temperatures.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for a Reaction
If you are encountering problems with dissolving this compound, follow these troubleshooting steps:
dot
Caption: Troubleshooting workflow for dissolving this compound.
Issue: Poor Reaction Conversion in Suzuki Coupling Due to Low Solubility
Low yields in Suzuki coupling reactions involving this compound can be linked to the poor solubility of the starting material or its salt formed under basic conditions.[2]
dot
Caption: Decision-making process for optimizing Suzuki coupling reactions.
Data Presentation
Table 1: Qualitative Solubility and Solvent Screening Suggestions
| Solvent Class | Example Solvents | Expected Solubility | Recommendations for Use |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Good | Recommended as starting solvents for many organic reactions. |
| Ethers | THF, 1,4-Dioxane | Low to Moderate | Often used in cross-coupling reactions; may require heating. |
| Alcohols | Methanol, Ethanol | Low | May be suitable for certain reactions but can act as a nucleophile. |
| Halogenated | Dichloromethane, Chloroform | Low | Generally poor solvents for this compound. |
| Aqueous Base | Dilute NaOH, K₂CO₃(aq) | Good | Useful for extractions or reactions where the carboxylate salt is desired. |
| Aqueous Acid | Dilute HCl | Very Low | The protonated form is expected to have minimal aqueous solubility. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
Materials:
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This compound
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Selected organic solvent (e.g., DMF or DMSO)
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Glass vial or round-bottom flask
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Magnetic stir bar and stir plate
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Heat source (e.g., heating mantle or oil bath)
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Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound and add it to the reaction vessel.
-
Add the calculated volume of the chosen solvent to achieve the target concentration.
-
Begin stirring the mixture at room temperature.
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If the solid does not fully dissolve, gently heat the mixture to 40-60 °C while continuing to stir. Monitor the temperature carefully to avoid any potential degradation.
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Alternatively, place the vessel in an ultrasonic bath for 10-15 minute intervals until the solid is completely dissolved.[1]
-
Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Suzuki-Miyaura Cross-Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[3]
-
Base (e.g., K₂CO₃ or K₃PO₄)[2]
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Degassed solvent mixture (e.g., 1,4-dioxane/water)[3]
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas at least three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
References
Technical Support Center: Analytical Methods for 4-Bromo-3-iodobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-iodobenzoic acid. The content addresses common issues encountered during the monitoring of its chemical reactions using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Q1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the common causes and how can I fix it?
Peak tailing, where a peak's asymmetry skews towards the end, is a common problem when analyzing acidic aromatic compounds.[1] This issue can compromise accurate quantification and resolution. The primary causes are typically secondary chemical interactions within the column or problems with the HPLC system itself.
Common Causes & Solutions for Peak Tailing:
| Potential Cause | Description | Troubleshooting Steps & Solutions |
| Secondary Silanol Interactions | The acidic proton of the carboxylic acid can interact with free silanol groups (Si-OH) on the silica-based stationary phase.[1][2] This secondary retention mechanism leads to peak tailing. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of benzoic acid (~4.2). Using a mobile phase pH of ~2-2.5 will ensure the carboxylic acid is fully protonated, minimizing interaction with silanols. Use a suitable buffer like phosphate or formate to maintain a stable pH.[1] 2. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or Phenyl column. End-capping blocks most of the residual silanol groups, reducing secondary interactions.[2] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Prepare a 10-fold dilution of your sample and re-inject. If the peak shape improves, reduce your sample concentration or injection volume.[1] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening, which is often more noticeable for early-eluting peaks.[2][3] | Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[2] Check that all fittings are correctly installed to avoid dead volume. |
| Column Contamination or Void | Accumulation of strongly retained impurities from the sample matrix on the column inlet frit can distort peak shape. A void at the column inlet can also be a cause. | 1. Use a Guard Column: A guard column protects the analytical column from contaminants.[3] If peak shape improves after removing the guard column, replace it. 2. Flush the Column: If a guard column is not in use, try reversing and flushing the analytical column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced. |
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// Path for "Yes" - All peaks affected (likely system issue) system_issue [label="Likely a Physical or System Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_extracolumn [label="Check for Extra-Column Volume\n(tubing, fittings)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_void [label="Check for Column Void / Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_system [label="Solution:\n- Use shorter, narrower tubing\n- Check fittings\n- Use guard column\n- Flush or replace analytical column", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for "No" - Specific peaks affected (likely chemical issue) chemical_issue [label="Likely a Chemical Interaction Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH > 2 units\nbelow analyte pKa (~4.2)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_type [label="Is the column a modern,\nend-capped type?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_chemical [label="Solution:\n- Lower mobile phase pH to 2.0-2.5\n- Add buffer (e.g., 20mM Phosphate)\n- Switch to a high-purity, end-capped column", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_all_peaks;
check_all_peaks -> system_issue [label=" Yes"]; system_issue -> check_extracolumn; check_extracolumn -> check_column_void; check_column_void -> solution_system;
check_all_peaks -> chemical_issue [label=" No "]; chemical_issue -> check_ph; check_ph -> check_column_type [label=" Yes"]; check_ph -> solution_chemical [label=" No"]; check_column_type -> solution_chemical [label=" No"]; check_column_type -> start [label=" Yes\n(Re-evaluate other causes)"]; } Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Gas Chromatography (GC) Troubleshooting Guide
Q2: I am trying to monitor my reaction using GC-MS, but I don't see a peak for this compound. Why is this happening?
Benzoic acids are generally not suitable for direct GC analysis. Their high polarity and low volatility cause them to adhere to active sites within the GC system (e.g., injector liner, column stationary phase), resulting in poor peak shape or a complete absence of the peak.[4]
Solution: Derivatization
To make the analyte volatile and thermally stable, you must perform a derivatization reaction to convert the carboxylic acid into a less polar ester or silyl ester.[4]
Common Derivatization Methods:
| Method | Reagent | Description |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Hexamethyldisilazane (HMDS) | This is a very common and effective method. The reagent replaces the acidic proton of the -COOH group with a trimethylsilyl (TMS) group. The resulting TMS ester is much more volatile and less polar.[4] |
| Esterification (Methylation) | Methanolic HCl, BF₃ in Methanol, or Tetramethylammonium hydroxide (TMAH) | This method converts the carboxylic acid to its corresponding methyl ester. In-injector methylation with TMAH is a rapid option.[4] |
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// Connections start -> dissolve; dissolve -> derivatize; derivatize -> heat; heat -> inject; inject -> analyze; } Caption: A typical workflow for GC-MS analysis requiring derivatization.
Frequently Asked Questions (FAQs)
Q3: Which analytical method is best for monitoring my reaction: HPLC, GC, or NMR?
The best method depends on your specific goal, available equipment, and sample complexity.
| Method | Best For... | Advantages | Disadvantages |
| HPLC-UV | Routine quantitative analysis of reaction progress (e.g., disappearance of starting material, formation of product). | High precision and accuracy, suitable for non-volatile compounds, no derivatization needed.[5] | Lower sensitivity compared to GC-MS for some analytes.[5] |
| GC-MS | Identifying and quantifying volatile byproducts or impurities. Can be very sensitive. | High sensitivity and selectivity, provides structural information from mass spectra.[5] | Requires derivatization for this compound, which adds a step to the workflow and can introduce variability.[4][5] |
| NMR | Structural confirmation and monitoring reactions in real-time without chromatographic separation. | Provides detailed structural information, inherently quantitative (qNMR) without needing identical reference standards for impurities.[6][7] | Lower sensitivity than HPLC or GC-MS, requires higher sample concentration, can be complex if reaction mixture has many overlapping signals. |
Q4: Can I use an internal standard for more accurate quantification?
Yes, using an internal standard (IS) is highly recommended for improving the precision and accuracy of both HPLC and GC methods. An IS helps to correct for variations in sample preparation, injection volume, and instrument response.
-
Choosing an Internal Standard: Select a compound that is structurally similar to the analyte but does not co-elute with any components in your reaction mixture. It should be stable and non-reactive under the analysis conditions. For this compound, a good candidate could be another halogenated benzoic acid, such as 2-methoxybenzoic acid, that is not present in your reaction.[8]
Q5: What should I expect from the mass spectrum of this compound?
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
Predicted Mass Spectrum Fragmentation:
| m/z Value | Assignment | Notes |
| 326 / 328 | [M]⁺ | Molecular ion peak showing the characteristic 1:1 bromine isotope pattern. |
| 309 / 311 | [M-OH]⁺ | Loss of the hydroxyl group. |
| 281 / 283 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 200 | [M-I]⁺ | Loss of the iodine atom. |
| 247 | [M-Br]⁺ | Loss of the bromine atom. |
Note: This data is predicted based on the structure and common fragmentation patterns of similar molecules.
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol is a general starting point and should be optimized for your specific reaction mixture.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition.
-
If an internal standard is used, add a precise amount to the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method with Silylation
This protocol is for the analysis of this compound after derivatization.
-
Instrumentation: GC-MS system with an Electron Ionization (EI) source.
-
GC Conditions:
-
MS Conditions:
-
Sample Preparation (Derivatization):
-
Take a known amount of the reaction sample and evaporate the solvent under a stream of nitrogen.
-
Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Poor Regioselectivity in Reactions of 4-Bromo-3-iodobenzoic Acid
Welcome to the technical support center for 4-Bromo-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis, with a specific focus on troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: In cross-coupling reactions with this compound, which halogen is expected to react first?
The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by the palladium catalyst.[3] Therefore, selective functionalization at the iodo-position (position 3) can be achieved under milder conditions, leaving the bromo-position (position 4) available for subsequent transformations under more forcing conditions.[1][4]
Q2: My reaction is showing poor regioselectivity with significant formation of the product coupled at the bromine position. What are the likely causes?
Poor regioselectivity, where the reaction occurs at the less reactive C-Br bond, can be attributed to several factors:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[1][5]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the desired C-I coupling is complete can lead to a slower reaction at the C-Br position.[5]
-
Highly Reactive Catalyst System: A very active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[5]
-
Excess of Coupling Partner: Using a large excess of the coupling partner (e.g., boronic acid in a Suzuki reaction) can drive the reaction towards double coupling or reaction at the less reactive site.[5]
Q3: How can I improve the regioselectivity to favor reaction at the iodine position?
To enhance selectivity for the C-I position, consider the following adjustments:
-
Lower the Reaction Temperature: Start the reaction at room temperature and only increase it gradually if the reaction is too slow.[1][5]
-
Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized.[5]
-
Screen Catalysts and Ligands: Employ a less reactive catalyst system. For instance, compare the results from a highly active catalyst like Pd(t-Bu3P)2 with a more standard one such as Pd(PPh3)4.[5]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner.[1][5]
Q4: Is it possible to selectively perform a reaction at the bromine position?
Yes, selective coupling at the C-Br bond is achievable. This is typically done in a sequential manner. First, a reaction is performed at the more reactive C-I position. After purification of the mono-substituted product, a second, more forcing cross-coupling reaction can be carried out at the C-Br position. This usually requires higher temperatures, a more active catalyst system, or a longer reaction time.[6]
Q5: What are common side reactions to be aware of?
Besides poor regioselectivity, other common side reactions include:
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner.[1][6] This can often be minimized by reducing catalyst loading and ensuring an oxygen-free environment.[1]
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be promoted by impurities, water, or oxygen, so using high-purity, anhydrous, and degassed solvents is crucial.[6]
-
Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid. Using anhydrous conditions and choosing the appropriate base can mitigate this issue.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-substituted Product at the Iodine Position
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider air- and moisture-stable pre-catalysts. Ensure proper activation if required.[6] |
| Inappropriate Ligand | For Suzuki reactions, try bulky, electron-rich phosphine ligands like SPhos or XPhos. For Sonogashira reactions, PPh₃ or P(t-Bu)₃ are common choices. Screen different ligands to find the optimal one.[1] |
| Incorrect Base | The choice and amount of base are critical. For Suzuki reactions, weaker bases like K₃PO₄ or K₂CO₃ are often preferred. For Sonogashira, amine bases like triethylamine are typically used. Ensure the base is anhydrous if necessary.[1][6] |
| Poor Solvent Quality | Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[1][6] |
| Low Reaction Temperature | While lower temperatures favor selectivity, a complete lack of reactivity may indicate the temperature is too low. Gradually increase the temperature in 10°C increments.[1] |
Issue 2: Formation of Di-substituted Product
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature to increase the difference in reactivity between the C-I and C-Br bonds.[5] |
| Excess Coupling Partner | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner.[5] |
| Highly Active Catalyst | Switch to a less reactive palladium catalyst or ligand system to better differentiate between the two halogen sites.[5] |
| Prolonged Reaction Time | Monitor the reaction progress closely and quench it once the formation of the desired mono-coupled product is optimal.[5] |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the Iodine Position
This is a representative protocol and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.[5]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Regioselective Sonogashira Coupling at the Iodine Position
This is a representative protocol and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (TEA) (2.0-3.0 equiv)
-
THF, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating to 40-50°C may be required for slower reactions.[4]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Factors influencing the site of reaction.
References
Technical Support Center: Scaling Up Reactions Involving 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving 4-bromo-3-iodobenzoic acid. The information is tailored for professionals in research, development, and manufacturing environments.
Frequently Asked questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
A1: The principal challenge and, simultaneously, the synthetic advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[1][2] This allows for selective functionalization at the 3-position (iodine) under milder conditions, while the 4-position (bromine) can be reacted subsequently under more forcing conditions. The key challenge is to achieve high selectivity and avoid mixtures of mono- and di-substituted products.
Q2: How can I ensure regioselective coupling at the iodine position?
A2: To achieve selective coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and shorter reaction times.[1] The choice of catalyst and ligands is also critical; a less reactive catalyst system may be sufficient to activate the C-I bond without significantly affecting the C-Br bond.[1]
Q3: Is it possible to perform a second coupling reaction at the bromine position?
A3: Yes, a sequential coupling strategy is a common and effective approach. After the initial coupling at the iodine position, the resulting 4-bromo-3-substituted-benzoic acid can undergo a second cross-coupling reaction at the less reactive bromine site. This second step typically requires more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands), and potentially a stronger base.[2]
Q4: What are the most common side products I should anticipate when scaling up these reactions?
A4: Common side products in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling products: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[2]
-
Dehalogenation: Replacement of either the iodine or bromine atom with a hydrogen atom.
-
Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom, particularly with electron-rich boronic acids under prolonged heating.
-
Products from reaction at the less reactive C-Br site: This can occur if the reaction is driven too hard or for too long in an attempt to achieve complete conversion at the C-I position.[1]
Q5: What are the key safety considerations when scaling up palladium-catalyzed cross-coupling reactions?
A5: Palladium-catalyzed cross-coupling reactions are often exothermic.[3] On a larger scale, heat dissipation becomes less efficient, which can lead to a rapid temperature increase and potentially a runaway reaction.[4] It is crucial to have robust temperature control and to consider performing the reaction in a semi-batch mode (i.e., adding one of the reagents portion-wise) to manage the exotherm.[3] Additionally, phosphine ligands can be toxic and pyrophoric, requiring careful handling under an inert atmosphere.[5][6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Mono- and Di-substituted Products)
Logical Troubleshooting Workflow
Caption: Troubleshooting poor regioselectivity.
| Possible Cause | Solution |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the C-Br bond cleavage. Lower the reaction temperature. For the more reactive C-I bond, reactions can often be carried out at or slightly above room temperature.[2] |
| Prolonged Reaction Time | Even at lower temperatures, extended reaction times can lead to the slower reaction at the C-Br bond. Monitor the reaction closely by HPLC or UPLC and quench it once the desired mono-substituted product is maximized. |
| Highly Active Catalyst System | A very active catalyst, often employing bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[1] Consider using a less reactive palladium precursor or ligand, or reduce the catalyst loading. |
| Excess of Coupling Partner | A large excess of the coupling partner (e.g., boronic acid) can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner. |
Issue 2: Low Yield and/or Stalled Reaction at Scale
Logical Troubleshooting Workflow
Caption: Troubleshooting low yield or stalled reactions.
| Possible Cause | Solution |
| Poor Mixing | As the reaction scale increases, efficient mixing becomes more challenging, especially in heterogeneous mixtures. This can lead to localized concentration gradients and reduced reaction rates. Use an appropriate overhead mechanical stirrer instead of a magnetic stir bar. |
| Inadequate Solubility | This compound and its salts may have limited solubility in some organic solvents. This can be a significant issue at higher concentrations typical of scale-up. Screen different solvents or solvent mixtures (e.g., DMF, dioxane, THF, toluene, often with water as a co-solvent for Suzuki reactions). A moderate increase in temperature can also improve solubility. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[5] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., nitrogen or argon). Use high-purity starting materials and reagents. |
| Inefficient Heat Transfer | On a larger scale, it can be difficult to maintain a consistent temperature throughout the reaction vessel. This can lead to hot spots where the catalyst might decompose or cold spots where the reaction rate is slow. Ensure efficient heat transfer by using an appropriately sized heating mantle or oil bath and good agitation. |
Issue 3: Difficulty in Product Purification and Isolation
Logical Troubleshooting Workflow
Caption: Troubleshooting product purification.
| Possible Cause | Solution |
| Residual Palladium | Removing palladium catalyst residues to acceptable levels (often in the ppm range for pharmaceutical applications) can be challenging at scale. Consider using palladium scavengers (e.g., silica-bound thiols, activated carbon) after the reaction is complete. In some cases, treatment with an aqueous solution of a reducing agent like sodium bisulfite can help precipitate the palladium for filtration.[7] |
| Difficult Separation of Byproducts | Homocoupled byproducts and starting materials can have similar polarities to the desired product, making chromatographic separation difficult and costly at scale. Optimize the reaction conditions to minimize byproduct formation. For purification, focus on crystallization. This may involve pH adjustment to precipitate the carboxylic acid product from a basic aqueous solution, or a solvent/antisolvent crystallization. |
| Poor Crystallization | The product may oil out or form fine, difficult-to-filter crystals. Screen a variety of solvent systems for crystallization. A slow cooling rate is generally preferred to obtain larger, purer crystals. Seeding with a small amount of pure product can also be beneficial. For biphenyl carboxylic acids, crystallization from aqueous ethanol or a mixture of benzene and petroleum ether has been reported.[8] |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling (Lab Scale)
This protocol is a starting point and should be optimized for each specific substrate and desired scale.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 4-Bromo-3-iodobenzoic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of methodologies for verifying the structure of 4-Bromo-3-iodobenzoic acid and its derivatives, supported by experimental data and detailed protocols.
The precise substitution pattern of halogenated benzoic acids significantly influences their chemical reactivity and pharmacological activity. Therefore, rigorous structural elucidation is a critical step in their synthesis and application. This guide outlines the key analytical techniques and synthetic considerations for confirming the structure of this compound, with a comparative look at related isomers and precursors.
Spectroscopic and Analytical Data Comparison
Accurate structural assignment relies on a combination of spectroscopic techniques. The following tables summarize key data for this compound and its precursors, providing a baseline for comparison.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 42860-06-0 | C₇H₄BrIO₂ | 326.91 |
| 4-Bromobenzoic acid | 586-76-5 | C₇H₅BrO₂ | 201.02 |
| 3-Iodobenzoic acid | 618-51-9 | C₇H₅IO₂ | 248.02 |
Table 2: Spectroscopic Data for Precursors and Related Isomers
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| 4-Bromobenzoic acid | δ 7.82 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H) (MeOD)[1] | δ 168.8, 132.8, 132.5, 131.1, 128.8 (MeOD)[1] | 199.2 (M-H)⁻[1] | Data not available |
| 3-Iodobenzoic acid | - | - | 320 (TMS ester)[2] | Data not available |
| 4-Bromo-3-chlorobenzoic acid | δ 7.99-7.96 (t, 1H), 7.65-7.62 (m, 1H), 7.42-7.41 (d, J=4 Hz, 1H) (CDCl₃)[1] | δ 167.4, 136.5, 134.9, 134.0, 133.7, 133.5, 121.1 (CDCl₃)[1] | 232.9 (M-H)⁻[1] | Data not available |
| 3-Bromo-5-iodobenzoic acid | - | - | - | Melting Point: 219-221 °C |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and characterization of halogenated benzoic acids.
Synthesis of this compound (Plausible Route)
A potential synthetic route to this compound involves the electrophilic iodination of 4-bromobenzoic acid. This is analogous to the synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid.
Reaction: Iodination of 4-bromobenzoic acid.
Reagents and Equipment:
-
4-bromobenzoic acid
-
Iodinating agent (e.g., N-iodosuccinimide (NIS) or I₂/oxidizing agent)
-
Strong acid catalyst (e.g., sulfuric acid)
-
Appropriate solvent (e.g., acetic acid)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Dissolve 4-bromobenzoic acid in the chosen solvent in a round-bottom flask.
-
Add the iodinating agent and the acid catalyst.
-
Heat the reaction mixture under reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of different proton environments and their splitting patterns. For this compound, one would expect three aromatic protons with distinct chemical shifts and coupling constants.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms. For this compound, seven distinct carbon signals are expected (six aromatic and one carboxylic).
2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Analysis: Determine the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I) will result in a characteristic molecular ion cluster.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Analysis: Identify characteristic functional group vibrations. Key absorptions to look for include the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Br/C-I vibrations in the fingerprint region.
Visualizing the Workflow
The logical flow for confirming the structure of a synthesized compound can be visualized as follows:
References
A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-iodobenzoic Acid
For researchers, scientists, and drug development professionals, the precise quantification of chemical intermediates like 4-bromo-3-iodobenzoic acid is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, alongside alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Titrimetry. This comparison is supported by experimental data and detailed protocols to facilitate the selection of the most appropriate method for specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is highly suitable for the analysis of this compound, offering excellent resolution and sensitivity.
Experimental Protocol: HPLC
A standard RP-HPLC method for the quantitative analysis of this compound can be established as follows, based on methods for similar halogenated benzoic acids.[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid or phosphoric acid to ensure the protonation of the carboxylic acid group.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of this compound, likely around 254 nm.[4]
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like acetonitrile at a concentration of 1 mg/mL. A series of calibration standards are prepared by diluting the stock solution. Test samples are accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range.
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods can also be employed for the quantitative analysis of this compound, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-methylpolysiloxane).[1]
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Sample Preparation (with Derivatization): An accurately weighed sample is dissolved in a suitable solvent. The derivatizing agent is added, and the mixture is heated to ensure complete reaction. The resulting solution is then injected into the GC-MS.[1]
Titrimetry
For a simpler and more cost-effective, though less sensitive, quantification, a titrimetric method can be employed. This involves a neutralization titration where the acidic proton of the carboxylic acid group reacts with a standardized base.
Experimental Protocol: Titrimetry
-
Instrumentation: Burette, pH meter or a suitable indicator.
-
Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), a suitable solvent to dissolve the sample (e.g., ethanol/water mixture).
-
Procedure: An accurately weighed amount of this compound is dissolved in the solvent. A few drops of an indicator (e.g., phenolphthalein) are added, or a pH electrode is placed in the solution. The solution is then titrated with the standardized NaOH solution until the endpoint is reached (color change of the indicator or the equivalence point on the pH curve). The concentration is calculated based on the volume of titrant used.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Titrimetry |
| Principle | Separation based on polarity, with UV detection.[1] | Separation based on volatility and mass-to-charge ratio.[1] | Neutralization reaction. |
| Sensitivity | High | Very High | Low |
| Selectivity | High | Very High | Low |
| Sample Preparation | Simple dissolution and filtration. | More complex (derivatization required).[1] | Simple dissolution. |
| Instrumentation Cost | Moderate to High | High | Low |
| Analysis Time | Relatively Fast | Moderate | Fast |
| Suitability | Routine quality control, purity assessment. | Impurity profiling, trace analysis. | Assay of bulk material. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for HPLC and provide a comparison of the logical workflows between the different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Comparative Analysis of the Reactivity of 4-Bromo-3-iodobenzoic Acid and 4-Bromo-3-chlorobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of halogenated aromatic compounds is a cornerstone of molecular design. The choice of starting material can profoundly impact reaction efficiency, selectivity, and overall synthetic feasibility. This guide provides an objective comparison of the reactivity of two key building blocks: 4-bromo-3-iodobenzoic acid and 4-bromo-3-chlorobenzoic acid. This analysis is supported by established principles of organometallic chemistry and analogous experimental data to inform the selection of these reagents in drug development and complex molecule synthesis.
Executive Summary
The primary differentiator in the reactivity of this compound and 4-bromo-3-chlorobenzoic acid lies in the hierarchical reactivity of their carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds, which facilitates the rate-determining oxidative addition step in many catalytic cycles.
-
This compound offers exceptional regioselectivity. The significantly weaker carbon-iodine bond allows for selective functionalization at the 3-position under milder conditions, leaving the more robust carbon-bromine bond intact for subsequent transformations. This makes it an ideal substrate for sequential cross-coupling strategies.
-
4-Bromo-3-chlorobenzoic acid , while less reactive at the 3-position, presents a more reactive carbon-bromine bond at the 4-position. The carbon-chlorine bond is substantially less reactive and typically requires more forcing conditions or specialized catalyst systems to participate in cross-coupling reactions.
Quantitative Reactivity Comparison
| Parameter | This compound (at C-I) | 4-Bromo-3-chlorobenzoic Acid (at C-Br) | Rationale |
| Relative Reaction Rate | Faster | Slower | The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst. |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | Lower activation energy for C-I bond cleavage allows for milder reaction conditions. |
| Catalyst Loading | Generally lower (e.g., 0.1-1 mol%) | May require higher catalyst loading (e.g., 1-5 mol%) | Higher reactivity of the C-I bond necessitates less catalyst to achieve high conversion. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often sufficient. | Often requires more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. | More challenging C-Br bond activation benefits from specialized ligands that enhance the electron density and steric bulk at the palladium center. |
| Selectivity | High for reaction at the C-I position. | High for reaction at the C-Br position. | The significant difference in reactivity between C-I and C-Br bonds allows for precise regiocontrol. Similarly, the C-Br bond is much more reactive than the C-Cl bond. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 4-bromo-3-chlorobenzoic acid. Optimization of specific parameters may be required for a particular substrate and desired outcome.
Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To selectively synthesize 4-bromo-3-phenylbenzoic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-phenylbenzoic acid.
Suzuki-Miyaura Coupling of 4-Bromo-3-chlorobenzoic Acid with Phenylboronic Acid
Objective: To synthesize 3-chloro-4-phenylbenzoic acid.
Materials:
-
4-Bromo-3-chlorobenzoic acid
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-chlorobenzoic acid (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), and SPhos (0.1 mmol).
-
Add K₃PO₄ (3.0 mmol).
-
Add a degassed mixture of toluene (10 mL) and water (1 mL).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-phenylbenzoic acid.
Visualizing Reactivity and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationships in reactivity and a typical experimental workflow.
Caption: Hierarchical reactivity of C-X bonds in palladium-catalyzed cross-coupling.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 4-bromo-3-chlorobenzoic acid is a strategic one that depends on the desired synthetic outcome. For sequential, regioselective cross-coupling reactions, this compound is the superior choice due to the pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds. This allows for the selective functionalization at the 3-position under mild conditions. Conversely, 4-bromo-3-chlorobenzoic acid is a suitable substrate when functionalization is desired at the 4-position, with the less reactive chlorine at the 3-position being advantageous if it is to be retained in the final product or reacted in a subsequent, more forcing step. Understanding these reactivity profiles is paramount for the efficient and predictable synthesis of complex molecules in drug discovery and materials science.
A Comparative Guide to the Analysis of 4-Bromo-3-iodobenzoic Acid Products
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Bromo-3-iodobenzoic acid, a key intermediate in pharmaceutical synthesis, is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other viable analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—for the analysis of this compound. The selection of the most appropriate method is contingent on specific analytical requirements, including sensitivity, selectivity, and sample throughput.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of the four analytical methods for the determination of this compound. The data presented are estimations based on typical performance for structurally similar halogenated aromatic acids and serve as a reliable baseline for method evaluation.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity with UV absorbance detection | Separation based on polarity with highly selective mass-to-charge ratio detection | Separation based on electrophoretic mobility and charge-to-size ratio |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.5 µg/mL | ~0.01 ng/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 ng/mL | ~1.5 µg/mL | ~0.05 ng/mL | ~3 µg/mL |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 | > 0.995 |
| Precision (%RSD) | < 5% | < 2% | < 3% | < 5% |
| Sample Preparation | Requires derivatization | Simple dissolution and filtration | Simple dissolution and filtration | Dissolution in buffer |
| Key Advantages | High sensitivity and structural information from mass spectra | Robust, widely available, and cost-effective | Unparalleled sensitivity and selectivity | High separation efficiency and low sample volume |
| Key Limitations | Derivatization adds a step and potential for variability | Moderate sensitivity, potential for matrix interference | Higher equipment and operational costs | Moderate sensitivity, potential for reproducibility challenges |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct GC-MS analysis of this compound is challenging due to its low volatility. A derivatization step to convert the carboxylic acid to a more volatile ester is therefore essential. Silylation is a common and effective derivatization technique.
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole: 150°C.
-
Scan Range: m/z 50-550.
Expected Results: The derivatized product is the trimethylsilyl (TMS) ester of this compound.
-
Calculated Molecular Weight of TMS derivative: 399.98 g/mol .
-
Predicted Retention Time: Approximately 12-15 minutes.
-
Key m/z Fragments: The mass spectrum is expected to show a molecular ion peak at m/z 400, along with characteristic fragments resulting from the loss of a methyl group (m/z 385), the TMS group (m/z 327), and cleavage of the carboxyl group. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) and iodine will be distinctive.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the analysis of aromatic acids.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Prepare working standards and samples by further dilution in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification.
1. Sample Preparation:
-
Prepare stock and working solutions as described for HPLC-UV, using high-purity solvents.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 326.8 (M-H)⁻
-
Product Ions (Q3): Proposed transitions include the loss of CO₂ (m/z 282.8) and cleavage of the C-I bond (m/z 199.9).
-
Capillary Electrophoresis (CE)
CE provides high separation efficiency and is suitable for the analysis of charged species like benzoic acid derivatives.
1. Sample Preparation:
-
Dissolve the sample in the running buffer to a concentration of approximately 100 µg/mL.
2. CE Conditions:
-
CE System: Beckman Coulter P/ACE MDQ or equivalent.
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm I.D.).
-
Background Electrolyte: 25 mM sodium borate buffer, pH 9.2.
-
Separation Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.
-
Detection: UV at 220 nm.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical comparison of the analytical methods discussed.
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that dictates reaction efficiency, catalyst performance, and overall yield. This guide provides an objective comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, supported by experimental data and detailed methodologies, to aid in the rational design of cross-coupling strategies.
The established reactivity trend for aryl halides (Ar-X) in most palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2] This order is primarily governed by the carbon-halogen bond dissociation energy (BDE) and its influence on the rate-determining oxidative addition step of the catalytic cycle.
Core Principles: Bond Strength and Oxidative Addition
The fundamental difference in reactivity between aryl iodides and aryl bromides stems from their respective C-X bond strengths. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break. This is reflected in their average bond dissociation energies.
Table 1: Average Bond Dissociation Energies (BDE)
| Bond | Average BDE (kJ/mol) | Average BDE (kcal/mol) |
|---|---|---|
| C–I | 213 - 240[3][4][5] | ~51 - 57 |
| C–Br | 276 - 285[3][4][5] | ~66 - 68 |
| C–Cl | 327 - 339[3][4][5] | ~78 - 81 |
To convert kJ/mol to kcal/mol, divide by 4.184.[6]
This difference in bond energy directly impacts the initial and often rate-determining step of the cross-coupling catalytic cycle: oxidative addition .[7] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The weaker C-I bond undergoes this cleavage more readily than the stronger C-Br bond, leading to faster reaction rates.[2]
References
A Comparative Guide to Analytical Standards of 4-Bromo-3-iodobenzoic Acid
For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount. This guide provides a comparative overview of commercially available analytical standards for 4-Bromo-3-iodobenzoic acid, a key building block in organic synthesis. The information presented here is compiled from various suppliers and serves as a reference for selecting the most suitable material for your research needs.
Comparison of Product Specifications
The following table summarizes the typical product specifications for this compound available from various chemical suppliers. It is important to note that while many suppliers list a purity specification, detailed Certificates of Analysis with batch-specific data are often available upon request.
| Supplier Category | Purity Specification | Analytical Techniques Mentioned |
| General Chemical Suppliers | ≥ 97%[1] | NMR, HPLC, LC-MS, UPLC[2] |
| Specialty Chemistry Providers | Not less than 98% | HPLC |
| Research-Focused Suppliers | ≥ 95% | Not specified |
Potential Impurities
Based on common synthetic routes for halogenated benzoic acids, potential impurities in this compound may include:
-
Isomeric Impurities: Positional isomers such as 3-Bromo-4-iodobenzoic acid or other brominated/iodinated benzoic acid derivatives.
-
Starting Material Residues: Unreacted starting materials from the synthetic process.
-
Byproducts of Synthesis: Compounds formed from side reactions during synthesis. For example, if a nitration step is involved in a related synthesis, nitro-isomers could be present.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Experimental Protocols
Below are representative analytical methods for the characterization of this compound. These are general protocols and may require optimization for specific instruments and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation: A standard HPLC system with a UV detector.
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution. Samples for analysis should be prepared at a similar concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Method:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: Acquire 1H and 13C NMR spectra.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatography system (LC-MS).
Method:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).
Analytical Workflow
The following diagram illustrates a typical workflow for the quality control analysis of a this compound analytical standard.
Caption: Quality control workflow for this compound.
References
A Comparative Guide to the Synthesis of Substituted Dihalobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted dihalobenzoic acids are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The strategic placement of halogen atoms on the benzoic acid scaffold allows for fine-tuning of molecular properties and provides handles for further chemical transformations. This guide offers a comparative overview of five common synthetic routes to these valuable intermediates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.
Comparison of Synthetic Routes
The selection of a synthetic route to a specific substituted dihalobenzoic acid is contingent on several factors, including the availability of starting materials, desired substitution pattern, scalability, and tolerance to various functional groups. The following table summarizes the key aspects of five prevalent methods.
| Synthetic Route | Starting Materials | Typical Reagents & Conditions | Products | Yield (%) | Advantages | Disadvantages |
| Direct Halogenation | Benzoic Acid | HCl, KCl (for chlorination) | 2,5- and 3,4-Dichlorobenzoic acid isomers | Not specified | Readily available starting material. | Poor regioselectivity, leading to isomeric mixtures that can be difficult to separate. |
| Oxidation of Dihalotoluenes | Substituted Dihalotoluenes | KMnO₄, H₂O, heat; then HCl | Corresponding dihalobenzoic acid (e.g., 2,5-Dichlorobenzoic acid) | ~76-78%[1] | Good yields, utilizes readily available starting materials. | The reaction can be vigorous if not controlled properly. Requires oxidation-tolerant substituents. |
| Sandmeyer Reaction | Dihaloanilines | 1. NaNO₂, H₂SO₄, 0-5 °C2. Cu(I) halide | Corresponding dihalobenzoic acid (e.g., 3,5-Dibromobenzoic acid) | ~50% (example)[2] | Access to substitution patterns not easily achieved by other methods. | Diazonium intermediates can be unstable. Requires handling of potentially hazardous reagents. |
| Directed ortho-Metalation (DoM) | Dihalobenzenes | n-BuLi or s-BuLi/TMEDA, THF, -78 °C; then CO₂ | Dihalobenzoic acid (e.g., 2,6-Dichlorobenzoic acid) | Moderate to good | High regioselectivity, allowing for the synthesis of specific isomers. | Requires anhydrous and inert conditions. Strong organolithium bases can react with sensitive functional groups. |
| Friedel-Crafts Acylation & Hydrolysis | Dihalobenzenes | 1. Acyl chloride, AlCl₃2. Strong base (e.g., NaOH), then acid | Dihalobenzoic acid (e.g., 2,5-Dichlorobenzoic acid) | ~71% (two steps)[3] | Good for para-substituted products from para-dihalobenzenes. | The acyl group is deactivating, preventing multiple acylations. Requires a two-step process. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for each of the discussed synthetic routes.
Experimental Protocols
1. Direct Chlorination of Benzoic Acid
This method involves the direct halogenation of benzoic acid. The reaction often leads to a mixture of isomers.
-
Reaction: Benzoic acid is chlorinated using hydrochloric acid and potassium chloride.
-
Procedure: A mixture of benzoic acid, hydrochloric acid, and potassium chloride is heated. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered. The resulting isomeric mixture of 3,4-dichloro and 2,5-dichlorobenzoic acids requires further purification, typically by fractional crystallization or chromatography, to isolate the desired isomer.[4]
-
Yield: The yield of specific isomers is often not high due to the formation of multiple products.
2. Oxidation of 2,5-Dichlorotoluene to 2,5-Dichlorobenzoic Acid
This protocol describes the oxidation of a dihalotoluene to the corresponding dihalobenzoic acid using potassium permanganate.
-
Reaction: 2,5-Dichlorotoluene is oxidized to 2,5-dichlorobenzoic acid.
-
Materials: 2,5-dichlorotoluene, potassium permanganate (KMnO₄), water, and concentrated hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve potassium permanganate in water.
-
Add 2,5-dichlorotoluene to the solution.
-
Heat the mixture to reflux with stirring until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the 2,5-dichlorobenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.[1][5][6]
-
-
Yield: This method can provide good yields, typically in the range of 76-78%.[1]
3. Sandmeyer Reaction for the Synthesis of 3,5-Dibromobenzoic Acid
This procedure outlines the synthesis of a dihalobenzoic acid from a dihaloaniline via a diazonium salt intermediate.
-
Reaction: 3,5-Dibromoaniline is converted to 3,5-dibromobenzoic acid.
-
Materials: 3,5-dibromoaniline, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), copper(I) bromide (CuBr), and hydrobromic acid (HBr).
-
Procedure:
-
Diazotization: Dissolve 3,5-dibromoaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Yield: Yields for this type of reaction can be moderate, around 50%.[2]
4. Directed ortho-Metalation of 1,3-Dichlorobenzene
This method allows for the regioselective synthesis of a dihalobenzoic acid that may be difficult to obtain by other routes.
-
Reaction: 1,3-Dichlorobenzene is lithiated and then carboxylated to form 2,6-dichlorobenzoic acid.
-
Materials: 1,3-dichlorobenzene, n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA), anhydrous tetrahydrofuran (THF), and dry carbon dioxide (CO₂, from dry ice).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-dichlorobenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (or s-BuLi/TMEDA) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.
-
Quench the reaction by pouring the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature, then add water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated HCl to precipitate the 2,6-dichlorobenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
-
Yield: This method offers good regioselectivity, but yields can vary depending on the specific substrate and reaction conditions.
5. Friedel-Crafts Acylation of p-Dichlorobenzene and Subsequent Hydrolysis
This two-step sequence is useful for preparing dihalobenzoic acids where the carboxyl group is introduced ortho to a halogen.
-
Reaction: p-Dichlorobenzene is first acylated to 2,5-dichloroacetophenone, which is then hydrolyzed to 2,5-dichlorobenzoic acid.
-
Materials:
-
Acylation: p-dichlorobenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), and dichloromethane (DCM).
-
Hydrolysis: 2,5-dichloroacetophenone, sodium hydroxide (NaOH), and hydrochloric acid (HCl).
-
-
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C, add acetyl chloride dropwise.
-
Then, add a solution of p-dichlorobenzene in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and add concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain crude 2,5-dichloroacetophenone.
-
-
Hydrolysis:
-
Dissolve the crude 2,5-dichloroacetophenone in an aqueous solution of NaOH.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the 2,5-dichlorobenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.[3]
-
-
-
Yield: The overall yield for the two-step process is reported to be around 71%.[3]
Conclusion
The synthesis of substituted dihalobenzoic acids can be approached through various methodologies, each with its own set of advantages and limitations. Direct halogenation is straightforward but often unselective. The oxidation of dihalotoluenes provides good yields for specific isomers. The Sandmeyer reaction offers unique opportunities for substitution patterns but involves potentially hazardous intermediates. Directed ortho-metalation provides excellent regiocontrol but requires stringent reaction conditions. Finally, the Friedel-Crafts acylation followed by hydrolysis is a reliable two-step method for certain substitution patterns. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational information for making an informed decision in the synthesis of these important chemical building blocks.
References
- 1. orgsyn.org [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. search.library.brandeis.edu [search.library.brandeis.edu]
- 4. zenodo.org [zenodo.org]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
A Cost-Benefit Analysis of 4-Bromo-3-iodobenzoic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. Dihalogenated benzoic acids are versatile building blocks, particularly in the synthesis of complex biaryl compounds through cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using 4-Bromo-3-iodobenzoic acid, comparing its performance and economic viability against key alternatives: 3,4-dibromobenzoic acid and 4-bromo-3-chlorobenzoic acid.
Executive Summary
This compound offers a distinct advantage in regioselective cross-coupling reactions due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in common palladium-catalyzed reactions, allowing for selective functionalization at the 3-position. This selectivity can streamline multi-step syntheses and lead to higher yields of the desired product, potentially offsetting its higher initial cost. In contrast, 3,4-dibromobenzoic acid may lead to mixtures of products in mono-arylation reactions, while 4-bromo-3-chlorobenzoic acid offers a more economical but less reactive alternative. The choice of which building block to use will ultimately depend on the specific synthetic strategy, budget constraints, and the desired level of regiochemical control.
Data Presentation: Performance and Cost Comparison
Table 1: Cost Comparison of Dihalogenated Benzoic Acids
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g)* |
| This compound | 326.91 | >97 | 31.00 - 62.00[4] |
| 3,4-Dibromobenzoic acid | 279.91 | >97 | 0.74 - 2.96[5][6] |
| 4-Bromo-3-chlorobenzoic acid | 235.46 | >97 | Varies |
*Price is an approximate range based on available supplier data and can vary based on quantity and supplier.
Table 2: Hypothetical Performance Comparison in a Regioselective Suzuki-Miyaura Coupling
| Parameter | This compound | 3,4-Dibromobenzoic acid | 4-Bromo-3-chlorobenzoic acid |
| Reactivity of Halogens | I > Br | Br ≈ Br | Br > Cl |
| Selectivity for Mono-arylation at C3 | High | Low to Moderate | Moderate to High (at C4) |
| Typical Reaction Time | Shorter | Longer | Longer |
| Typical Yield of 3-Aryl-4-bromobenzoic acid | High | Moderate (mixture of isomers) | Low to Moderate |
| Catalyst Loading | Lower | Higher | Higher |
| Reaction Temperature | Milder | Harsher | Harsher |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these building blocks in synthesis. Below are representative experimental protocols.
Synthesis of this compound
A plausible synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-bromo-3-aminobenzoic acid. While a specific protocol for this exact transformation is not widely published, a general procedure can be adapted from known diazotization and iodination reactions.[6]
Materials:
-
4-bromo-3-aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Sodium bisulfite
-
Diethyl ether
Procedure:
-
Suspend 4-bromo-3-aminobenzoic acid in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench any excess iodine with a saturated solution of sodium bisulfite.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure can be adapted for the other dihalogenated benzoic acids, though reaction conditions may need to be optimized.[1][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Logical Workflow for Substrate Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Reaction Products: ¹H NMR vs. ¹³C NMR and Alternative Methods
In the realms of chemical research, and particularly within the rigorous pipeline of drug development, the unambiguous confirmation of a reaction product's identity, purity, and yield is a critical checkpoint. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, stands as a cornerstone for structural elucidation and quantitative analysis. This guide provides an objective comparison of ¹H and ¹³C NMR with other prevalent analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for the validation of their reaction products.
Comparing the Tools of the Trade: A Head-to-Head Analysis
The choice of an analytical technique for reaction product validation is often a trade-off between the desired level of structural detail, sensitivity, quantitative accuracy, and practical considerations such as sample throughput and cost. While ¹H and ¹³C NMR provide unparalleled insights into the molecular framework, techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) offer complementary and sometimes advantageous capabilities.
| Feature | ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Number of unique protons, their chemical environment, and connectivity | Number and type of carbon atoms (e.g., methyl, methylene, aromatic) | Molecular weight and fragmentation patterns | Separation and quantification of components in a mixture |
| Sensitivity | High (mg scale) | Low (mg to g scale)[1] | Very High (µg to ng scale) | High (µg to ng scale) |
| Resolution | Excellent | Excellent | Variable (depends on analyzer) | High |
| Quantitative Capability | Inherently quantitative (qNMR)[2] | Quantitative with specific experimental setup | Requires calibration with standards | Requires calibration with standards |
| Structural Information | Detailed information on proton connectivity and stereochemistry | Direct information about the carbon skeleton[3] | Provides molecular formula and fragmentation clues | Limited to retention time, co-elution with standards |
| Sample Requirements | 5-25 mg for routine analysis[4] | 50-100 mg for routine analysis[4] | Minimal, but often requires sample preparation | Requires soluble samples, filtration is often necessary |
| Analysis Time | Minutes to hours | Hours | Minutes | Minutes per sample |
| Cost (Instrument) | Moderate to High | Moderate to High | Moderate to High | Low to Moderate |
| Key Advantage | Rich structural information and inherent quantitation | Direct observation of the carbon backbone | High sensitivity and molecular weight determination | Excellent for purity assessment and separation of complex mixtures |
| Key Limitation | Lower sensitivity compared to MS, potential for signal overlap | Low natural abundance of ¹³C leads to lower sensitivity[3] | Provides limited structural connectivity information | Does not provide direct structural information |
Quantitative Purity Assessment: A Case Study of qNMR vs. HPLC
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte itself.[5] This is in contrast to HPLC, which typically relies on an area percent calculation that assumes equal detector response for all components or requires individual calibration for each impurity.
Below is a comparative analysis of the purity determination of 2-Fluoropyridine-3-boronic acid, a common building block in pharmaceutical synthesis, by both ¹H qNMR and HPLC.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD) |
| ¹H qNMR | 98.2 | < 1% |
| HPLC (UV detection) | 99.88 | < 1% |
Data adapted from a comparative study. The discrepancy in purity values can be attributed to the presence of an anhydride impurity, which has a different UV response factor in HPLC compared to the monomeric boronic acid, leading to an underestimation of its concentration by the area percent method. ¹H qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[5]
Experimental Workflows and Logical Relationships
Visualizing the workflow of analytical procedures can aid in understanding the logical progression of experiments and decision-making processes.
References
The Strategic Advantage of 4-Bromo-3-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic cores is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Dihalogenated benzoic acids are invaluable building blocks in this regard, offering multiple points for diversification through cross-coupling reactions. Among these, 4-Bromo-3-iodobenzoic acid emerges as a highly versatile and strategic reagent due to the differential reactivity of its halogen substituents. This guide provides an objective comparison of the performance of this compound in key palladium-catalyzed coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—against relevant alternatives, supported by experimental data and detailed protocols.
The Decisive Factor: Regioselectivity Driven by Halogen Reactivity
The primary advantage of this compound lies in the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition, often the rate-determining step, follows the general trend: I > Br > Cl > F. This is a direct consequence of the bond dissociation energies, with the weaker C-I bond being significantly more susceptible to cleavage by the palladium catalyst. This inherent difference allows for exceptional regioselectivity, enabling the selective functionalization of the C-I bond under milder conditions while leaving the more robust C-Br bond intact for subsequent transformations.
This high degree of selectivity minimizes the formation of isomeric byproducts, simplifying purification and improving overall synthetic efficiency compared to substrates with identical halogens, such as 3,4-dibromobenzoic acid, where achieving mono-functionalization with high regioselectivity can be challenging.
Performance in Key Coupling Reactions: A Comparative Overview
While direct, side-by-side comparative studies on this compound are limited, extensive data on the structurally analogous 4-bromo-3-iodophenol provides a strong basis for performance evaluation. The following sections summarize the expected performance and yields in major cross-coupling reactions, with 3,4-dibromobenzoic acid serving as a key comparator to highlight the benefits of differential halogenation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, this reaction can be directed with high precision to the 3-position.
| Substrate | Coupling Partner | Catalyst System | Conditions | Primary Product | Yield (Mono-arylated) | Regioselectivity |
| This compound (analog) | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Dioxane/H₂O, 80°C | 4-Bromo-3-arylbenzoic acid | 85-95% | Excellent (>95%) |
| 3,4-Dibromobenzoic acid (analog) | Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃, Dioxane/H₂O, 100°C | Mixture of isomers | Variable, requires optimization | Moderate |
Data is representative for the analogous phenol compounds and serves as a strong indicator of performance for the corresponding benzoic acids.
The data clearly illustrates the superior performance of the iodo-bromo scaffold in achieving high yields of a single, predictable mono-arylated product.
Sonogashira Coupling
The Sonogashira coupling is essential for introducing alkyne moieties. The high reactivity of the C-I bond in this compound allows this reaction to proceed under very mild conditions, often at room temperature.
| Substrate | Coupling Partner | Catalyst System | Conditions | Primary Product | Yield (Mono-alkynylated) |
| This compound (analog) | Terminal Alkyne | PdCl₂(PPh₃)₂ (1.5 mol%), CuI | Et₃N, THF, 25°C | 4-Bromo-3-alkynylbenzoic acid | 80-90% |
| 3,4-Dibromobenzoic acid (analog) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, Elevated Temp. | Mixture of isomers/dialkynylated | Lower, requires optimization |
Data is representative for the analogous phenol compounds.
Heck Reaction
The Heck reaction facilitates the formation of C-C bonds with alkenes. Again, the C-I bond's reactivity allows for selective vinylation at the 3-position of this compound.
| Substrate | Coupling Partner | Catalyst System | Conditions | Primary Product | Yield (Mono-vinylation) |
| This compound (analog) | Alkene (e.g., Styrene) | Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ | Et₃N, DMF, 100°C | 4-Bromo-3-vinylbenzoic acid | 75-85% |
| 3,4-Dibromobenzoic acid (analog) | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand | Et₃N, DMF, Elevated Temp. | Mixture of isomers | Variable |
Data is representative for the analogous phenol compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Selective amination at the C-I bond of dihaloarenes has been demonstrated, and similar high regioselectivity is expected for this compound.
| Substrate | Coupling Partner | Catalyst System | Conditions | Primary Product | Yield (Mono-amination) |
| 1-Bromo-4-iodobenzene | Aniline | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄, Toluene, 100°C | 4-Bromo-N-phenylaniline | 78% |
| This compound (expected) | Primary/Secondary Amine | Pd(dba)₃, Xantphos | Cs₂CO₃, Toluene, 100-110°C | 4-Bromo-3-(amino)benzoic acid | Good to Excellent |
Yield for 1-bromo-4-iodobenzene provides a strong precedent for the expected high regioselectivity and yield for this compound.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Experimental Protocols
The following are detailed, representative protocols for the regioselective coupling at the C-I position of this compound or its analogs.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize a 4-bromo-3-arylbenzoic acid derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add Pd(OAc)₂, SPhos, and the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling
Objective: To synthesize a 4-bromo-3-alkynylbenzoic acid derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Degassed Triethylamine (TEA) and Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF, followed by degassed TEA.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective Heck Reaction
Objective: To synthesize a 4-bromo-3-vinylbenzoic acid derivative.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Purge the tube with an inert gas.
-
Add anhydrous DMF, TEA, and the alkene.
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Regioselective Buchwald-Hartwig Amination
Objective: To synthesize a 4-bromo-3-(amino)benzoic acid derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add Cs₂CO₃ and heat under vacuum, then backfill with inert gas.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in degassed toluene.
-
Transfer this solution to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100-110°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound offers a distinct and powerful advantage for researchers and drug development professionals engaged in the synthesis of complex aromatic molecules. Its performance in palladium-catalyzed cross-coupling reactions is characterized by exceptional regioselectivity, allowing for the predictable and high-yield functionalization at the 3-position under mild conditions. This contrasts sharply with dihalogenated analogs like 3,4-dibromobenzoic acid, which often require more stringent optimization to control selectivity and may yield isomeric mixtures. The ability to selectively react the C-I bond while preserving the C-Br bond for subsequent elaboration makes this compound a superior strategic building block for sequential, multi-step synthetic routes.
Safety Operating Guide
Safe Disposal of 4-Bromo-3-iodobenzoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Bromo-3-iodobenzoic acid, a halogenated aromatic carboxylic acid.
Hazard Profile and Safety Precautions
This compound and structurally similar compounds are generally classified as irritants and may be harmful if swallowed or inhaled.[1][2] Before handling, it is crucial to consult the specific Safety Data Sheet (SDS) for detailed hazard information.
Key Hazards:
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety glasses with side-shields or goggles.[1]
-
Chemical-resistant gloves.[1]
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area, such as a fume hood, to avoid dust inhalation.[1][4][5]
Quantitative Safety Data Summary
The following table summarizes key safety and disposal information for halogenated benzoic acids, providing a reference for handling this compound.
| Parameter | Value/Instruction | Source |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[3][5] | Multiple Sources |
| Spill Cleanup | Sweep up and shovel into suitable, closed containers for disposal.[1][4][5] | Multiple Sources |
| Environmental Precautions | Do not let product enter drains.[1][4] | Multiple Sources |
Experimental Protocol: Waste Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed, and suitable container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Contaminated Material Handling:
-
Any materials that have come into contact with the chemical, such as gloves, filter paper, and paper towels, should be considered contaminated.
-
Dispose of contaminated materials in the same manner as the chemical itself.[1]
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed chemical waste disposal company.
-
Provide the disposal company with a complete list of the waste contents.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-3-iodobenzoic acid
Essential Safety and Handling Guide for 4-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal protocols for this compound. The following guidance is based on the safety data for the structurally similar compound 3-Bromo-4-iodobenzoic acid and related halogenated benzoic acids, in the absence of a specific Safety Data Sheet (SDS) for the title compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be harmful if inhaled, ingested, or comes into contact with skin. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Code |
| Harmful if swallowed.[2] | Acute Toxicity, Oral (Category 4) | P301 + P312 + P330 |
| Causes skin irritation.[1][2][3] | Skin Irritation (Category 2) | P302 + P352 |
| Causes serious eye irritation.[1][2][3] | Eye Irritation (Category 2A) | P305 + P351 + P338 |
| May cause respiratory irritation.[1][2][3] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | P304 + P340 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.
Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard |
| Eyes/Face | Chemical safety goggles and face shield | EN166 or NIOSH approved[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect before use[2] |
| Body | Laboratory coat | N/A |
| Respiratory | Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | N/A |
| Feet | Closed-toe shoes | N/A |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is mandatory to ensure a safe laboratory environment.
Experimental Protocol: Safe Handling
-
Engineering Controls: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE) Donning: Before handling, don all required PPE as outlined in the table above. Ensure gloves are inspected for integrity.[2]
-
Weighing and Transfer:
-
Handle as a solid to avoid dust generation.
-
Use a spatula for transfers. Avoid creating dust.
-
If dissolving, add the solid to the solvent slowly.
-
-
Reaction Setup:
-
Ensure all glassware is properly clamped and secure.
-
Conduct the reaction in a well-ventilated fume hood.
-
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[1][2] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, contact your institution's EHS office immediately.
Disposal Plan
-
Waste Segregation: this compound waste is classified as hazardous chemical waste.[4] Do not mix with non-hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the full chemical name, and associated hazards.[4]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal: Arrange for collection by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][4] Do not dispose of down the drain.
Workflow Visualizations
The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow for emergency response.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
